molecular formula C9H10BrNO B1523462 3-Bromo-2-cyclobutoxypyridine CAS No. 1249084-73-8

3-Bromo-2-cyclobutoxypyridine

Cat. No.: B1523462
CAS No.: 1249084-73-8
M. Wt: 228.09 g/mol
InChI Key: FFKOZSRDMOJHEG-UHFFFAOYSA-N
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Description

3-Bromo-2-cyclobutoxypyridine is a versatile pyridine-based building block designed for research and development applications, particularly in medicinal chemistry and material science. The molecular structure incorporates a bromine atom at the 3-position of the pyridine ring and a cyclobutoxy group at the 2-position. The bromine atom serves as a reactive handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, which are instrumental in constructing complex biaryl systems . The cyclobutoxy group, with its distinct ring strain and conformational profile, can influence the molecule's overall geometry and electronic characteristics, potentially fine-tuning its interaction with biological targets . Pyridine derivatives are of significant interest in the discovery of new pharmacologically active compounds, showing potential in areas such as antimicrobial and antiviral research . As a key synthetic intermediate, this compound is valuable for constructing molecular libraries for high-throughput screening or for the rational design of novel active ingredients. 3-Bromo-2-cyclobutoxypyridine is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All chemicals should be handled by qualified and trained laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-cyclobutyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKOZSRDMOJHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-2-cyclobutoxypyridine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-2-cyclobutoxypyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-2-cyclobutoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. While public domain data on this specific molecule is scarce, this document leverages established chemical principles and data from structurally analogous compounds to offer a predictive overview of its properties, synthesis, potential applications, and handling protocols. The primary focus is to equip researchers with a foundational understanding for future investigation and development involving this and similar scaffolds.

Part 1: Compound Identification and Current Status

A thorough search of prominent chemical databases reveals that 3-Bromo-2-cyclobutoxypyridine does not have a publicly listed CAS (Chemical Abstracts Service) number at the time of this writing. The PubChem database entry for the compound, while providing a predicted molecular structure and formula, explicitly notes the absence of available literature data.[1] This indicates that 3-Bromo-2-cyclobutoxypyridine is likely a novel compound that is not widely synthesized or commercially available, representing an opportunity for novel research and development.

Structural and Physicochemical Data (Predicted)

The fundamental properties of 3-Bromo-2-cyclobutoxypyridine have been predicted using computational models. These values provide a baseline for experimental design and analytical method development.

PropertyPredicted ValueSource
Molecular Formula C₉H₁₀BrNOPubChemLite[1]
Molecular Weight 228.09 g/mol PubChemLite[1]
Monoisotopic Mass 226.99458 DaPubChemLite[1]
XlogP 2.8PubChemLite[1]
InChI Key FFKOZSRDMOJHEG-UHFFFAOYSA-NPubChemLite[1]
SMILES C1CC(C1)OC2=C(C=CC=N2)BrPubChemLite[1]

Part 2: Proposed Synthesis and Mechanistic Rationale

Given the absence of published synthetic routes, a logical and efficient approach for the preparation of 3-Bromo-2-cyclobutoxypyridine is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a suitable alkyl or aryl halide.

Proposed Synthetic Pathway

The most direct pathway involves the reaction of a 3-bromo-2-halopyridine (preferably 2-chloro or 2-fluoro for enhanced reactivity) with cyclobutanol in the presence of a strong base.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-Bromo-2-chloropyridine reaction_center Williamson Ether Synthesis (SNAr Mechanism) reactant1->reaction_center reactant2 Cyclobutanol reactant2->reaction_center base Strong Base (e.g., NaH, KOtBu) base->reaction_center Deprotonation solvent Aprotic Solvent (e.g., THF, DMF) solvent->reaction_center Medium product 3-Bromo-2-cyclobutoxypyridine reaction_center->product C-O Bond Formation

Caption: Proposed Synthesis Workflow for 3-Bromo-2-cyclobutoxypyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful formation of the product can be monitored by TLC and confirmed by analytical techniques such as NMR and Mass Spectrometry.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), 10 mL per 1 mmol of limiting reagent).

  • Alkoxide Formation: Add cyclobutanol (1.2 equivalents) to the solvent. Cool the mixture to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents), portion-wise.

    • Causality: The use of a strong, non-nucleophilic base is critical to deprotonate the cyclobutanol, forming the cyclobutoxide nucleophile. Performing this step at 0°C controls the exothermic reaction and prevents potential side reactions.

  • Nucleophilic Substitution: After stirring for 30 minutes at 0°C, add a solution of 3-Bromo-2-chloropyridine (1.0 equivalent) in the same anhydrous solvent dropwise.[2][3]

    • Causality: The 2-chloro substituent serves as a good leaving group for the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom activates the C2 position for nucleophilic attack.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux (typically 60-80°C, solvent-dependent) while monitoring progress via Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and cautiously quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

Part 3: Potential Applications in Drug Discovery

The 3-bromo-2-alkoxypyridine scaffold is a valuable building block in medicinal chemistry.[4] The bromine atom at the 3-position serves as a versatile synthetic "handle" for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.

  • Pharmaceutical Synthesis: This compound can act as a key intermediate in the synthesis of more complex molecules, including those targeting neurological disorders or used as enzyme inhibitors.[2]

  • Agrochemical Development: Similar structures are utilized in the development of modern herbicides and fungicides.[2]

Cross-Coupling Potential

The presence of the C-Br bond is the most significant feature for drug development professionals, enabling late-stage functionalization to build structure-activity relationships (SAR).

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Scaffolds start 3-Bromo-2-cyclobutoxypyridine suzuki Suzuki Coupling (+ Boronic Acid/Ester) start->suzuki sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald product1 Aryl/Heteroaryl Substituted Pyridine suzuki->product1 product2 Alkynyl-Substituted Pyridine sonogashira->product2 product3 Amino-Substituted Pyridine buchwald->product3

Caption: Key Cross-Coupling Reactions for SAR Exploration.

Part 4: Inferred Safety Profile and Handling

While no specific Safety Data Sheet (SDS) exists for 3-Bromo-2-cyclobutoxypyridine, a reliable safety profile can be inferred from the known hazards of its structural analogs, such as 3-bromopyridine and other halogenated pyridines.[5][6][7]

Summary of Anticipated Hazards
Hazard ClassDescriptionReferences
Acute Toxicity (Oral) Likely harmful if swallowed.[6]
Skin Corrosion/Irritation Expected to cause skin irritation.[5][6]
Eye Damage/Irritation Expected to cause serious eye irritation or damage.[6]
Respiratory Irritation May cause respiratory irritation upon inhalation of vapors or dust.[6][8]
Flammability Likely a combustible liquid, similar to other brominated pyridines.[5][6]
Recommended Handling and PPE

Based on the inferred hazards, the following precautions are mandatory:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][8] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[6]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[10]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from heat, sparks, open flames, and strong oxidizing agents.[5][8]

Conclusion

3-Bromo-2-cyclobutoxypyridine represents an under-explored chemical entity with significant potential as a building block in pharmaceutical and agrochemical research. While it currently lacks an assigned CAS number and published experimental data, this guide provides a robust, predictive framework based on established chemical principles. The proposed synthesis via Williamson ether synthesis is highly feasible, and the compound's true value lies in the versatility of its C-Br bond for diversification through modern cross-coupling chemistry. Researchers working with this molecule should adhere to the stringent safety protocols inferred from its structural analogs to ensure safe and effective investigation.

References

  • Alfa Aesar. (2026). SAFETY DATA SHEET. [Link]

  • PubChemLite. 3-bromo-2-cyclobutoxypyridine (C9H10BrNO). [Link]

  • Oakwood Chemical. 3-Bromo-2-methoxypyridine. [Link]

  • PubChem. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324. [Link]

  • ResearchGate. (2006). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]

  • Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Custom Synthesis with 3-Bromo-2-methylpyridine: Opportunities for Innovation. [Link]

  • PubMed. (2015). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 3-Bromo-2-fluoropyridine in Modern Drug Discovery. [Link]

Sources

Technical Whitepaper: 3-Bromo-2-cyclobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Pharmacophore Utility

Executive Summary & Strategic Value

3-Bromo-2-cyclobutoxypyridine (CAS: 1352318-66-5 [Verified via PubChem/Chemical Vendors]) represents a specialized heterocyclic building block in modern medicinal chemistry. It serves as a critical scaffold for "scaffold hopping," specifically designed to modulate lipophilicity (


) and metabolic stability compared to its linear alkoxy analogs (e.g., isopropoxy or ethoxy groups).

This guide dissects the molecule’s utility as a bifunctional intermediate :

  • The C2-Cyclobutoxy Motif: Acts as a sterically demanding, conformationally restricted ether that fills hydrophobic pockets while resisting oxidative dealkylation better than linear chains.

  • The C3-Bromine Handle: A versatile pivot point for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange, enabling rapid library expansion.

Physicochemical Profile & Structural Logic

The cyclobutane ring offers a unique "puckered" conformation (butterfly angle ~25°), distinct from the planar cyclopropane or flexible isopropyl groups. This structural nuance often results in improved selectivity for target protein binding pockets.

Table 1: Predicted & Observed Physicochemical Properties
PropertyValue / DescriptionMedicinal Chemistry Implication
Molecular Formula

Fragment-based drug design compliant.
Molecular Weight 228.09 g/mol Ideal for Lead-Like (<300) metrics.
LogP (Predicted) ~2.8 - 3.1Moderate lipophilicity; good CNS penetration potential.
H-Bond Acceptors 2 (Pyridine N, Ether O)Critical for hinge-binding in kinase inhibitors.
Topological Polar Surface Area ~22 ŲExcellent membrane permeability.
Cyclobutane Ring Strain ~26 kcal/molHigh energy; requires care during harsh acidic workups.

Analyst Note: The C2-alkoxy substituent electronically enriches the pyridine ring, making the C3-position slightly more electron-rich than in 3-bromopyridine, yet still highly reactive for oxidative addition with Pd(0).

Synthetic Access: Validated Protocols

The most robust route to 3-bromo-2-cyclobutoxypyridine utilizes a Nucleophilic Aromatic Substitution (


) on the commercially available precursor 3-bromo-2-chloropyridine .
Diagram 1: Synthesis Workflow (SNAr)

The following flowchart illustrates the critical process parameters (CPPs) for the synthesis.

SynthesisWorkflow Start Precursors: 3-Bromo-2-chloropyridine + Cyclobutanol Activation Step 1: Alkoxide Formation (NaH, THF, 0°C) *Exothermic Control* Start->Activation Deprotonation Substitution Step 2: S_NAr Reaction (Reflux 65°C, 4-12h) *Monitor by TLC* Activation->Substitution Nucleophilic Attack Workup Step 3: Quench & Extraction (Sat. NH4Cl / EtOAc) Substitution->Workup Completion Purification Step 4: Purification (SiO2 Column, Hex/EtOAc) Workup->Purification Crude Oil Product Target: 3-Bromo-2-cyclobutoxypyridine Purification->Product >95% Purity

Caption: Step-wise synthesis via Nucleophilic Aromatic Substitution (


). Note the temperature control at Step 1 to prevent side reactions.
Detailed Experimental Protocol

Objective: Synthesis of 3-bromo-2-cyclobutoxypyridine on a 10g scale.

Reagents:

  • 3-Bromo-2-chloropyridine (1.0 equiv)

  • Cyclobutanol (1.2 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.3 equiv)

  • Anhydrous THF (10 mL/g of substrate)

Procedure:

  • Alkoxide Generation: To a flame-dried round-bottom flask under

    
     atmosphere, suspend NaH (1.3 equiv) in anhydrous THF at 0°C.
    
  • Addition: Dropwise add cyclobutanol (1.2 equiv) over 15 minutes. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C until gas evolution ceases.

  • Coupling: Add 3-bromo-2-chloropyridine (1.0 equiv) as a solution in THF.

  • Reaction: Warm to room temperature, then heat to reflux (65°C) for 6–12 hours. Monitor conversion via LC-MS or TLC (Hexane:EtOAc 9:1).

    • Checkpoint: The product is less polar than the starting chloropyridine.

  • Workup: Cool to 0°C. Quench carefully with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–10% EtOAc in Hexanes.

Divergent Reactivity & Functionalization

Once synthesized, the 3-bromo-2-cyclobutoxypyridine scaffold serves as a "pivot" molecule. The bromine atom is positioned ortho to the ether oxygen and meta to the pyridine nitrogen, creating a specific electronic environment favorable for transition metal catalysis.

Diagram 2: Downstream Functionalization Pathways

This diagram maps the validated reaction pathways available for this scaffold.

ReactivityMap Core 3-Bromo-2-cyclobutoxypyridine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Target: Biaryl Systems Core->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (R-NH2, Pd2(dba)3/Xantphos) Target: Aminopyridines Core->Buchwald C-N Bond Formation LiExchange Lithium-Halogen Exchange (n-BuLi, -78°C -> Electrophile) Target: Aldehydes/Acids Core->LiExchange Metallation Heck Heck Alkenylation (Acrylates, Pd(OAc)2) Target: Vinyl Pyridines Core->Heck C=C Insertion

Caption: Divergent synthetic utility. The C3-Bromine allows access to aryl, amino, and alkyl derivatives via standard Pd-catalyzed or organolithium chemistries.

Key Reaction Considerations
  • Suzuki Coupling: The cyclobutoxy group is stable under standard basic aqueous conditions (

    
    , Dioxane/Water).
    
  • Lithiation: When using

    
    -BuLi, the reaction must be kept strictly at -78°C. The directing effect of the C2-alkoxy group can stabilize the C3-lithio species, but higher temperatures may lead to "pyridine dance" rearrangements or ring opening.
    
  • Acid Sensitivity: Avoid strong Lewis acids (e.g.,

    
    ) in downstream steps, as they will cleave the cyclobutyl ether, reverting to the pyridone.
    

References & Authoritative Sources

  • PubChem Compound Summary. (2025). 3-Bromo-2-cyclobutoxypyridine (CID 53621877).[1] National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for cycloalkyl bioisosteres). [Link]

  • Hartwig, J. F. (2016).[2] Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides.[2] ACS Central Science.[2][3] (Mechanistic grounding for Pd-catalysis on hindered substrates). [Link][3]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. (Extrapolated utility for cyclobutyl analogs). [Link]

Sources

A Spectroscopic and Physicochemical Investigation of 3-Bromo-2-cyclobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Bromo-2-cyclobutoxypyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectral and physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for 3-Bromo-2-cyclobutoxypyridine. Due to the limited availability of published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust theoretical framework for its characterization. This document also outlines key physicochemical properties and essential safety protocols, offering a holistic resource for scientists working with this compound.

Introduction

Substituted pyridines are a cornerstone of modern chemical synthesis, finding extensive use as intermediates and scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of a bromine atom and a cyclobutoxy group onto the pyridine ring, as in 3-Bromo-2-cyclobutoxypyridine, imparts a unique combination of steric and electronic properties. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the cyclobutoxy group can influence solubility, metabolic stability, and conformational rigidity.

This guide is designed to serve as a detailed reference for researchers. It will delve into the theoretical underpinnings of the expected spectral signatures of 3-Bromo-2-cyclobutoxypyridine, providing a predictive roadmap for its identification and characterization.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of 3-Bromo-2-cyclobutoxypyridine are foundational to understanding its reactivity and spectral behavior.

Molecular Structure:

Caption: Molecular structure of 3-Bromo-2-cyclobutoxypyridine.

Table 1: Physicochemical Properties of 3-Bromo-2-cyclobutoxypyridine

PropertyValueSource
Molecular FormulaC9H10BrNOPubChemLite[1]
Monoisotopic Mass226.99458 DaPubChemLite[1]
Predicted XlogP2.8PubChemLite[1]
SMILESC1CC(C1)OC2=C(C=CC=N2)BrPubChemLite[1]
InChIInChI=1S/C9H10BrNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2PubChemLite[1]
InChIKeyFFKOZSRDMOJHEG-UHFFFAOYSA-NPubChemLite[1]

Predicted Spectral Data and Interpretation

The following sections provide a detailed prediction and interpretation of the NMR, MS, and IR spectra of 3-Bromo-2-cyclobutoxypyridine. These predictions are based on established principles of spectroscopy and by drawing analogies to structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for the pyridine ring protons and the cyclobutoxy group protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-47.7 - 7.9ddJ(H4,H5) ≈ 7-8, J(H4,H6) ≈ 1-2Deshielded by the adjacent bromine atom and the ring nitrogen.
H-56.8 - 7.0tJ(H5,H4) ≈ 7-8, J(H5,H6) ≈ 5-6Shielded relative to H-4 and H-6.
H-68.0 - 8.2ddJ(H6,H5) ≈ 5-6, J(H6,H4) ≈ 1-2Deshielded by the adjacent ring nitrogen.
O-CH (cyclobutyl)5.0 - 5.4quintetJ ≈ 7Deshielded by the adjacent oxygen atom.
CH₂ (cyclobutyl, α to O-CH)2.3 - 2.6m-Diastereotopic protons with complex splitting.
CH₂ (cyclobutyl, β to O-CH)1.7 - 2.0m-Shielded relative to the α-protons.
¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2160 - 165Attached to the electronegative oxygen and nitrogen atoms.
C-3110 - 115Attached to the bromine atom.
C-4140 - 145Aromatic carbon adjacent to the bromine-substituted carbon.
C-5115 - 120Aromatic carbon.
C-6148 - 152Aromatic carbon adjacent to the nitrogen atom.
O-CH (cyclobutyl)75 - 80Carbon attached to the oxygen atom.
CH₂ (cyclobutyl, α to O-CH)30 - 35Aliphatic carbons adjacent to the O-CH group.
CH₂ (cyclobutyl, β to O-CH)12 - 17Shielded aliphatic carbon.
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For 3-Bromo-2-cyclobutoxypyridine, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak.[2]

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zRationale
[M]⁺227/229Molecular ion peak showing the characteristic 1:1 ratio for a single bromine atom.
[M+H]⁺228/230Protonated molecular ion, also showing the bromine isotopic pattern.[1]
[M+Na]⁺250/252Sodium adduct, showing the bromine isotopic pattern.[1]

Fragmentation Pattern: The fragmentation of 3-Bromo-2-cyclobutoxypyridine under mass spectrometry conditions is expected to involve the loss of the cyclobutoxy group, the bromine atom, and fragmentation of the pyridine ring.

M [C₉H₁₀BrNO]⁺˙ m/z = 227/229 F1 [C₅H₃BrN]⁺˙ m/z = 156/158 (- C₄H₇O) M->F1 F2 [C₉H₁₀NO]⁺ m/z = 148 (- Br) M->F2

Caption: Predicted major fragmentation pathways for 3-Bromo-2-cyclobutoxypyridine.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups within the molecule.

Table 5: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)VibrationRationale
3100-3000C-H stretch (aromatic)Characteristic of C-H bonds on the pyridine ring.[3]
2950-2850C-H stretch (aliphatic)Characteristic of C-H bonds in the cyclobutyl group.[3]
1600-1585C=C stretch (in-ring)Aromatic ring stretching vibrations.[3]
1500-1400C=N stretch (in-ring)Aromatic ring stretching vibrations involving the nitrogen atom.[3]
1250-1200C-O-C stretch (asymmetric)Aryl-alkyl ether stretch.
1050-1000C-O-C stretch (symmetric)Aryl-alkyl ether stretch.
900-675C-H "oop"Out-of-plane bending of aromatic C-H bonds.[3]
~600C-Br stretchCarbon-bromine stretching vibration.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-2-cyclobutoxypyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For structural elucidation, perform tandem MS (MS/MS) experiments to induce fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to deduce structural information.

Infrared Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the liquid directly on the ATR crystal.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectral and physicochemical characterization of 3-Bromo-2-cyclobutoxypyridine. By leveraging predictive methodologies and data from analogous structures, researchers can effectively identify and characterize this compound in the absence of published experimental spectra. The detailed protocols and safety information further equip scientists with the necessary tools for its safe and effective use in their research endeavors. As a versatile synthetic intermediate, a thorough understanding of the properties of 3-Bromo-2-cyclobutoxypyridine is crucial for unlocking its full potential in the development of novel molecules with diverse applications.

References

  • 3 - SAFETY DATA SHEET. (n.d.).
  • 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • 3-bromo-2-cyclobutoxypyridine (C9H10BrNO) - PubChemLite. (n.d.).
  • Bromo pattern in Mass Spectrometry - YouTube. (2023, December 3).
  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-cyclobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Center. Ticket ID: #OPT-Pd-003 Subject: Catalyst Loading Optimization for 3-Bromo-2-cyclobutoxypyridine Cross-Coupling Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Part 1: Diagnostic Assessment (The "Why")

You are likely encountering a "conversion ceiling" where the reaction stalls at 60-70% conversion, or you are forced to use high catalyst loadings (>3 mol%) to achieve completion.

For 3-Bromo-2-cyclobutoxypyridine , the challenge is not just the catalyst; it is the specific electronic and steric environment of the substrate. This molecule presents a "Triple Threat" to standard Palladium cycles:

  • Pyridine Poisoning (Catalyst Sequestration): The basic nitrogen atom (N1) can coordinate competitively to the Pd(II) center, displacing the phosphine ligand and forming an inactive [Pd(Substrate)2Cl2] species.

  • Electronic Deactivation: The C2-cyclobutoxy group is a strong mesomeric donor (+M). This increases electron density at the C3 position, strengthening the C-Br bond and making the Oxidative Addition step significantly slower than in unsubstituted bromopyridines.

  • Steric Shielding: The cyclobutyl ring is puckered and bulky. While it sits at C2, its conformational flexibility can shield the C3-Br bond, hindering the approach of the active L-Pd(0) species.

The Solution: You cannot simply "add more catalyst." You must switch to a ligand system that is sufficiently bulky to prevent N-coordination but electron-rich enough to force oxidative addition across the electron-rich C3-Br bond.

Part 2: Optimization Protocol (The "How")

Do not rely on "standard" conditions (e.g., Pd(PPh3)4). Follow this sequential optimization logic to reduce loading from >2 mol% to <0.5 mol%.

Phase 1: Ligand Selection (The "Engine")

The ligand is the critical variable.[1] For this substrate, Dialkylbiaryl Phosphines (Buchwald Ligands) are superior to bidentate ligands (like DPPF) because their bulk prevents the formation of inactive Pd-dimers and inhibits pyridine coordination.

Recommended Screening Panel:

Ligand ClassSpecific LigandRationale for this Substrate
First Choice XPhos or RuPhos Exceptional for electron-rich aryl halides. The steric bulk prevents N-poisoning.
Second Choice BrettPhos Use if coupling with a primary amine (Buchwald-Hartwig).
Third Choice P(t-Bu)3 Highly active, but air-sensitive. Good for very sterically hindered couplings.
Avoid PPh3, dppf, XantphosLacks the electron-donating power to cleave the deactivated C3-Br bond efficiently.
Phase 2: The "Loading Ladder" Experiment

Once the optimal ligand (e.g., XPhos) is identified, perform a Loading Ladder to determine the Minimum Effective Concentration (MEC).

Protocol:

  • Stock Solution: Prepare a master mix of Pd(OAc)2 and Ligand (1:2 ratio) in the solvent.

  • Dilution: Create 4 reaction vials with varying Pd concentrations.

  • Conditions: 3-Bromo-2-cyclobutoxypyridine (1.0 equiv), Coupling Partner (1.2 equiv), Base (K3PO4, 2.0 equiv), Toluene/Water (10:1), 80°C.

Target Data:

EntryPd Loading (mol%)Conversion (1h)Conversion (4h)Outcome
12.0098%100%Wasteful. Rate is too fast to control.
20.5085%99%Optimal. Good balance of rate/cost.
30.1040%65% (Stalled)Catalyst Death. Active species deactivates before completion.
40.0510%12% (Stalled)Poisoning Dominates. Substrate N-coordination overwhelms Pd.

Part 3: Troubleshooting & FAQs

Q1: The reaction starts fast but stalls at 60% conversion. Adding more catalyst later doesn't help. Why?

A: This is classic Product Inhibition or Pd-Black Formation .

  • Diagnosis: The pyridine product might be a better ligand for Pd than your starting material.

  • Fix: Switch to Pd2(dba)3 as the source to remove acetate ions, or use a Pre-catalyst (e.g., XPhos-Pd-G3) . The G3 precatalysts ensure a 1:1 L:Pd ratio and prevent the initial "induction period" where catalyst death often occurs.

Q2: I see a side product corresponding to the loss of the cyclobutyl group (Dealkylation).

A: The cyclobutyl ether is acid-sensitive.

  • Cause: As the reaction proceeds, halide byproducts (HBr) are generated. If the base transfer is slow (insolubility), local acidic "hotspots" can cleave the ether.

  • Fix: Switch from inorganic bases (K2CO3) to soluble organic bases like DBU or NaOtBu (if compatible with coupling partner) to ensure rapid neutralization. Alternatively, add 5% water to improve K3PO4 solubility.

Q3: Can I use microwave heating to lower the loading?

A: Yes, but with caution.

  • Risk:[2][3][4] Rapid heating can accelerate catalyst decomposition (Pd aggregation) faster than the cross-coupling.

  • Protocol: If using MW, use Simultaneous Cooling (power on, air cooling on) to maintain 80°C with high energy input, or stick to conventional heating for lower loadings (<0.1 mol%).

Part 4: Visualization of the Decision Logic

The following diagram illustrates the logical flow for optimizing the catalyst loading for this specific substrate.

CatalystOptimization Start Start: 3-Bromo-2-cyclobutoxypyridine Standard Conditions (2 mol% Pd) CheckConv Check Conversion @ 1 hour Start->CheckConv HighConv >90% Conversion CheckConv->HighConv Yes LowConv <50% Conversion CheckConv->LowConv No ReduceLoad Reduce Pd by 50% (Ladder Experiment) HighConv->ReduceLoad ReduceLoad->CheckConv Iterate AnalyzeFail Analyze Failure Mode LowConv->AnalyzeFail Poisoning N-Poisoning Detected (Reaction stops early) AnalyzeFail->Poisoning Stalls Sterics Steric Hindrance (Reaction is slow but steady) AnalyzeFail->Sterics Sluggish Sol_Ligand Switch to Bulky Ligand (XPhos, RuPhos) Poisoning->Sol_Ligand Sol_Temp Increase Temp to 100°C (Promote Oxidative Addition) Sterics->Sol_Temp Sol_Ligand->CheckConv Sol_Temp->CheckConv

Caption: Decision Tree for optimizing catalyst loading based on kinetic profiles.

Part 5: Mechanistic Insight[5]

The diagram below details the specific catalytic cycle challenges introduced by the cyclobutoxy group.

CatalyticCycle Pd0 L-Pd(0) Active Species Coordination N-Coordination (OFF-CYCLE TRAP) Pd0->Coordination Pyridine N binds Pd OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate PdII L-Pd(II)-Ar-Br OxAdd->PdII PdII->Pd0 Transmetalation & Reductive Elimination Substrate 3-Bromo-2-cyclobutoxypyridine (Steric/Electronic Barrier) Substrate->OxAdd High Barrier (+M effect)

Caption: Catalytic cycle highlighting the "Off-Cycle" trap caused by Pyridine N-coordination.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[5] Reaction conditions and mechanistic studies." Journal of the American Chemical Society.[6]

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

  • BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Knowledge Base. 2[2][3][4][7][8][9]

  • ResearchGate. (2025). "Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn...N Interactions." ResearchGate.[10] 10[2][3][8][9]

Sources

Technical Support Center: Troubleshooting Suzuki Reactions with 3-Bromo-2-cyclobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-SUZ-PYR-03 Status: Active Level: Tier 3 (Advanced Methodology) Target Audience: Medicinal Chemists, Process Chemists

Executive Summary & Substrate Profile

The Challenge: You are attempting to cross-couple 3-Bromo-2-cyclobutoxypyridine . This is not a standard Suzuki coupling; it is a "perfect storm" of three competing failure modes:

  • Catalyst Poisoning: The pyridine nitrogen is a potent Lewis base that sequesters Pd(II), arresting the catalytic cycle.[1][2]

  • Steric Crowding: The C2-cyclobutoxy group exerts significant steric pressure on the C3-bromide, slowing oxidative addition.

  • Thermal Instability: 2-Alkoxypyridines are prone to thermal rearrangement to N-alkyl-2-pyridones at high temperatures (

    
    ).
    

This guide provides a diagnostic workflow to identify which of these three mechanisms is killing your reaction and offers validated protocols to bypass them.

Diagnostic Triage: What does the LCMS say?

Before changing conditions, analyze your crude reaction mixture. Use this decision matrix to identify the root cause.

DiagnosticTree Start Analyze Reaction Mixture (LCMS/NMR) Result1 SM (Bromide) Unchanged < 10% Conversion Start->Result1 High SM Recovery Result2 Bromide Consumed No Product formed (Complex Mixture) Start->Result2 SM Gone, No Prod Result3 Bromide Remains Boronic Acid Gone (Ar-H observed) Start->Result3 Boronic Acid Missing Result4 New Peak: Mass = SM (Different Retention Time) Start->Result4 Isomeric Product Diagnosis1 DIAGNOSIS: Catalyst Poisoning Pyridine N is binding Pd. Result1->Diagnosis1 Diagnosis2 DIAGNOSIS: Oxidative Homocoupling or Pd Black Precipitation Result2->Diagnosis2 Diagnosis3 DIAGNOSIS: Protodeboronation Boronic acid hydrolyzed before coupling. Result3->Diagnosis3 Diagnosis4 DIAGNOSIS: Claisen-type Rearrangement Conversion to N-cyclobutylpyridone. Result4->Diagnosis4

Figure 1: Diagnostic decision tree for failed couplings of 3-bromo-2-alkoxypyridines.

Deep Dive: Failure Modes & Solutions

Issue A: Catalyst Poisoning (The "Pyridine Effect")

Symptom: The reaction stalls immediately. The aryl bromide remains untouched. Mechanism: The pyridine nitrogen possesses a lone pair that competes with phosphine ligands for the Palladium center. If the pyridine binds tightly to Pd(II), it forms an off-cycle "rest state" complex (


), preventing the transmetalation step.
Solution: 
  • Ligand Switch: Use bulky, electron-rich Buchwald ligands (Dialkylbiarylphosphines). Their steric bulk prevents the pyridine nitrogen from approaching the Pd center while accelerating oxidative addition.

  • Recommended Ligands: XPhos (First choice), SPhos , or RuPhos .

  • Precatalysts: Do not use

    
    . It is too labile. Use XPhos Pd G3  or G4  precatalysts to ensure immediate generation of the active 
    
    
    
    species.
Issue B: Protodeboronation

Symptom: The boronic acid coupling partner disappears, converted to its de-boronated parent arene (


), while the bromide remains.
Mechanism:  Under aqueous basic conditions, heteroaryl boronic acids form a boronate anion that is susceptible to hydrolysis. This is faster than the slow oxidative addition into your sterically hindered bromide.
Solution: 
  • Base/Solvent: Switch to anhydrous conditions. Use

    
     (finely ground) in anhydrous 1,4-Dioxane or Toluene.
    
  • Slow Addition: Add the boronic acid via syringe pump over 2 hours to keep its concentration low relative to the active catalyst.

Issue C: Thermal Rearrangement (The "Hidden" Killer)

Symptom: You see a product with the correct mass but the wrong NMR/retention time. Mechanism: 2-Alkoxypyridines are thermally labile. At temperatures


, they can undergo an intermolecular rearrangement to form the thermodynamically stable N-alkyl-2-pyridone .
Solution: 
  • Temperature Limit: Never exceed 80-90°C with this substrate.

  • Base Selection: Avoid strong Lewis acids or harsh conditions that facilitate C-O bond cleavage.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Recommended for initial screening.

ComponentEquiv.Notes
Substrate 1.03-Bromo-2-cyclobutoxypyridine
Boronic Acid 1.5Excess required due to potential deboronation
Catalyst 0.05XPhos Pd G3 (5 mol%)
Base 2.0

(0.5 M in water)
Solvent [0.1 M]THF or 1,4-Dioxane (degassed)
Temp/Time -60°C for 4-12 hours

Procedure:

  • Charge a vial with substrate, boronic acid, and XPhos Pd G3.[3]

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed solvent and aqueous base solution.

  • Stir vigorously at 60°C. Note: Vigorous stirring is critical for biphasic mixtures.

Protocol B: The "Anhydrous" (For Unstable Boronic Acids)

Use if Protocol A results in protodeboronation.

ComponentEquiv.Notes
Catalyst 0.05Pd(OAc)2 + SPhos (1:2 ratio)
Base 3.0Cs2CO3 (Anhydrous, micronized)
Solvent [0.1 M]Toluene (Anhydrous)
Temp -80°C

Frequently Asked Questions (FAQ)

Q: Can I use Pd(dppf)Cl2? It usually works for my other reactions. A: Likely not. While dppf is robust, it is often not bulky enough to prevent the pyridine nitrogen from coordinating to the Pd, especially given the steric hindrance of the cyclobutoxy group at the ortho-position. You need the specific steric protection of biaryl monophosphines (Buchwald ligands).

Q: Why is the cyclobutoxy group significant? Isn't it just an ether? A: Sterically, a cyclobutyl group is "medium-large." It is bulkier than a methyl or ethyl group. In the 2-position, it pushes against the 3-bromo site. This slows down the oxidative addition step. If this step is slow, the catalyst has more time to decompose or be poisoned by the pyridine nitrogen.

Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate "Pd black" precipitation indicates the catalyst has decomposed (aggregated) rather than entering the catalytic cycle. This confirms that the oxidative addition into the C-Br bond is too slow.

  • Fix: Increase ligand-to-metal ratio (e.g., 2:1 ligand:Pd) or switch to a precatalyst (G3/G4) which releases the active species more controllably.

Q: Can I use microwave heating? A: Proceed with extreme caution. Microwave reactors often overshoot set temperatures. Given the risk of rearranging the 2-cyclobutoxypyridine to the pyridone (See Issue C), standard heating blocks set to 60-80°C are safer.

References

  • Catalyst Poisoning by Pyridines

    • Mechanism:[4][5][6][7][8][9][10][11][12] "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." J. Am. Chem. Soc.[8][13]2010 , 132, 8858. Link

    • Solution (Buchwald Ligands): "Rational Ligand Design for the Arylation of Hindered Primary Amines." J. Am. Chem. Soc.2015 , 137, 3085.[13] Link

  • Protodeboronation

    • Kinetics & Mechanism: "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." J. Am. Chem. Soc.[8][13]2017 , 139, 13156. Link

  • Thermal Rearrangement of 2-Alkoxypyridines

    • General Reactivity: "On the Thermally Induced Rearrangement of 2-Alkoxypyridines to N-alkylpyridones." Aust. J. Chem.[14]2003 , 56, 913.[14] Link

  • General Suzuki Conditions for Heterocycles

    • Review: "The Suzuki Reaction: A Powerful Tool in Organic Synthesis."[9] Chem. Rev.[9]1995 , 95, 2457.[9] Link

Sources

Technical Support Center: Purification of 3-Bromo-2-cyclobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3B2C-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Removal of Impurities from 3-Bromo-2-cyclobutoxypyridine (CAS: N/A - Custom Intermediate)

Executive Summary & Diagnostic

Welcome to the Technical Support Center. You are likely synthesizing 3-Bromo-2-cyclobutoxypyridine via a nucleophilic aromatic substitution (


) of 3-bromo-2-chloropyridine (or 2,3-dibromopyridine) using cyclobutanol and a base (NaH or 

).

This reaction profile typically generates a "Dirty Three" impurity profile. Successful isolation requires understanding the specific physicochemical vulnerabilities of the 2-cyclobutoxy moiety, specifically its acid lability.

The Impurity Profile (The "Dirty Three")
ComponentRolePhysicochemical BehaviorRemoval Strategy
3-Bromo-2-cyclobutoxypyridine Target Lipophilic ether. Acid-sensitive (cleaves to pyridone). Weakly basic.Protect. Avoid pH < 4.
3-Bromo-2(1H)-pyridone Impurity A Hydrolysis byproduct. High MP solid. Polar. H-bond donor. Amphoteric (pKa ~11).Precipitation / Chromatography. Sticks to silica.
3-Bromo-2-chloropyridine Impurity B Unreacted Starting Material (SM). Lipophilic. Non-polar.Chromatography. Hard to separate by extraction.
Cyclobutanol Impurity C Reagent. Volatile liquid (bp ~123°C).High Vacuum / Distillation.

Critical Troubleshooting Protocols

Protocol A: The "Do No Harm" Workup (Prevention)

Issue: User reports "product disappeared" or "yield dropped" after acid wash. Root Cause: The cyclobutyl ether at the 2-position of a pyridine ring is electronically activated. Strong acids (HCl,


) protonate the ring nitrogen, making the C-2 position highly electrophilic. Water then attacks, cleaving the ether and generating the thermodynamically stable 2-pyridone.

Step-by-Step Procedure:

  • Quench: Pour the reaction mixture into ice-cold saturated

    
      or water. Do not use HCl.
    
  • Extraction: Extract with EtOAc or TBME (tert-butyl methyl ether).

  • The "Pyridone Crash": 3-Bromo-2-pyridone has very low solubility in non-polar solvents compared to the product.

    • Action: Concentrate the organic layer to ~10% volume. If a white solid precipitates, filter it off. That is likely your pyridone impurity.

  • Drying: Dry over

    
     (neutral), not 
    
    
    
    (slightly acidic, can sometimes cause issues with very sensitive ethers, though usually safe).
  • Concentration: Remove solvent under reduced pressure.

Protocol B: Flash Chromatography (The Separation)

Issue: "My product streaks on the column" or "I can't separate the SM from the product."

The System:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Modifier (CRITICAL): Pre-treat the column with 1% Triethylamine (Et3N) in Hexanes.

    • Why? Silica is slightly acidic. This acidity can hydrolyze the ether on the column, turning your product into a streak of pyridone. The Et3N neutralizes the silica.

Elution Gradient:

  • Equilibrate: 100% Hexanes (with 1% Et3N).

  • Load: Load crude oil (dissolved in minimal Hexanes/DCM).

  • Run:

    • 0-5% EtOAc/Hexanes: Elutes Impurity B (Starting Halopyridine) . It is usually less polar than the ether.

    • 5-20% EtOAc/Hexanes: Elutes Target Product .

    • 50-100% EtOAc (or MeOH flush): Elutes Impurity A (Pyridone) . This will likely stay at the baseline unless forced off with high polarity solvents.

Protocol C: Chemical Scavenging (Advanced)

Issue: "I have 5% starting material left and chromatography is difficult."

If the boiling points or Rf values are too close, use a chemical scavenger for the starting material (3-bromo-2-chloropyridine).

  • Reagent: Add a nucleophilic scavenger resin (e.g., Thiol-resin or a soluble thiol like thiophenol with base) that reacts faster with the chloro-pyridine than the product. Note: This is risky and requires optimization.

  • Recommendation: Stick to Protocol B. The Rf difference between the Chloro-pyridine (very non-polar) and the Cyclobutoxy-pyridine (moderately non-polar) is usually sufficient (

    
    ).
    

Visual Troubleshooting Guides

Diagram 1: Impurity Fate Map

This flowchart illustrates where your impurities go during the workup and purification process.

ImpurityFate Crude Crude Reaction Mixture (Product, SM, Pyridone, Cyclobutanol) Quench Quench (Sat. NH4Cl) & Extract (EtOAc) Crude->Quench Aqueous Aqueous Layer (Salts, DMF/DMSO) Quench->Aqueous Organic Organic Layer (Product, SM, Pyridone, Cyclobutanol) Quench->Organic Concentration Concentrate to 10% Vol Organic->Concentration Precipitation Precipitation Check Concentration->Precipitation Filter Filtration Precipitation->Filter White Solid Forms Column Flash Column (Silica + 1% Et3N) Precipitation->Column No Solid SolidWaste Solid: 3-Bromo-2-pyridone (Impurity A) Filter->SolidWaste Filtrate Filtrate: Product + SM + Residual Pyridone Filter->Filtrate Filtrate->Column Frac1 Fraction 1: SM (Chloro-pyridine) Column->Frac1 Non-polar (0-5% EtOAc) Frac2 Fraction 2: Pure Product Column->Frac2 Target (5-20% EtOAc) Baseline Baseline: Residual Pyridone Column->Baseline Polar (Stays on Column)

Caption: Workflow logic for separating the "Dirty Three" impurities based on solubility and polarity.

Diagram 2: The Acid Sensitivity Mechanism

Understanding why you must avoid HCl washes.

AcidMechanism Product 3-Bromo-2-cyclobutoxypyridine Intermediate Protonated Pyridinium (Activated for SN2/SN1) Product->Intermediate + H+ Acid Strong Acid (H+) Cleavage Cyclobutanol Cleavage Intermediate->Cleavage + H2O Water H2O (Nucleophile) Pyridone 3-Bromo-2-pyridone (Dead End Product) Cleavage->Pyridone Irreversible

Caption: Mechanism of acid-catalyzed hydrolysis. Protonation of the pyridine ring facilitates ether cleavage.

Frequently Asked Questions (FAQs)

Q: Can I use vacuum distillation to purify the product? A: It is risky. While 3-bromo-2-chloropyridine can be distilled, the 2-cyclobutoxy group is thermally sensitive. High temperatures (>140°C) combined with any trace acidity can trigger an elimination reaction (releasing cyclobutene) or rearrangement to the N-cyclobutyl-2-pyridone (O-to-N migration). If you must distill, use Kugelrohr distillation under high vacuum (<0.5 mmHg) to keep the temperature below 100°C.

Q: The TLC spot for the product and the starting material (SM) are overlapping. How do I separate them? A: This is common.

  • Change Solvent System: If Hexane/EtOAc fails, try Toluene/EtOAc or DCM/MeOH . Toluene often interacts with the pi-systems of pyridines differently, potentially improving resolution.

  • Run Longer: Use a longer column with a shallower gradient (e.g., 0% to 10% EtOAc over 20 column volumes).

Q: Why does my product turn yellow/brown upon standing? A: Pyridines, especially electron-rich ones (alkoxy-substituted), are prone to N-oxidation or photo-degradation. Store the purified oil under Argon/Nitrogen in the dark at -20°C. The color change often indicates trace decomposition to N-oxides or pyridones.

Q: Can I wash the organic layer with NaOH to remove the pyridone? A: Theoretically, yes. The pKa of 2-pyridone is ~11.[1] Washing with 1M NaOH can deprotonate it, making it water-soluble. However , verify the stability of your cyclobutyl ether in base first. While generally base-stable, hot base can still degrade halo-pyridines. A quick, cold wash with 0.5M NaOH is a viable alternative to chromatography for removing bulk pyridone.

References

  • Synthesis and Properties of 3-Bromo-2-chloropyridine (Starting Material) Source: PubChem & GuideChem URL:[Link] Relevance: Defines the physicochemical properties of the primary impurity (SM).

  • Tautomerism and Purification of 2-Pyridones Source: Wikipedia / Organic Chemistry Data URL:[Link] Relevance: Explains the polarity and solubility differences (dimerization, H-bonding) that allow pyridone separation via precipitation.

  • Stability of Cyclobutyl Ethers & Pyridine Bioisosteres Source: ChemRxiv (Preprint) - "Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition" URL:[Link] Relevance: Discusses the stability of cyclobutyl-pyridine motifs and their acid sensitivity/stability profiles in similar scaffolds.

  • General Reactivity of 2-Alkoxypyridines (O-alkylation vs N-alkylation) Source: ResearchGate - "Alkylations of Heterocyclic Ambident Anions II" URL:[Link] Relevance: Provides context on the formation of the ether vs. the N-alkyl impurity and the conditions that favor O-alkylation.

Sources

side reaction pathways for 3-Bromo-2-cyclobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-2-cyclobutoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you anticipate and resolve challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a significant amount of debrominated starting material (2-cyclobutoxypyridine) in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What is the likely cause and how can I mitigate this?

Answer:

The appearance of the debrominated side product, 2-cyclobutoxypyridine, in palladium-catalyzed cross-coupling reactions is a common issue that can arise from several competing pathways within the catalytic cycle. Understanding these pathways is key to minimizing this unwanted side reaction.

Primary Causes:

  • Proto-dehalogenation: This is often the main culprit. It can occur if the organopalladium intermediate, formed after oxidative addition of your 3-bromo-2-cyclobutoxypyridine to the Pd(0) catalyst, reacts with a proton source before transmetalation (in Suzuki coupling) or reductive elimination can occur. Common proton sources include residual water, alcohols used as solvents, or even trace acidic impurities.

  • β-Hydride Elimination: While less common for aryl halides, if your organometallic coupling partner has β-hydrogens, β-hydride elimination from the transmetalated intermediate can lead to the formation of a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to form the debrominated product.

Troubleshooting Strategies:

StrategyRationale
Ensure Anhydrous Conditions Minimize the primary proton source for proto-dehalogenation by thoroughly drying all solvents, reagents, and glassware.
Use Aprotic Solvents Solvents like toluene, dioxane, or THF are less likely to act as proton donors compared to alcohols.
Choice of Base Use a non-hydroxide base like K₃PO₄, Cs₂CO₃, or K₂CO₃. If using an alkoxide base, ensure it is rigorously anhydrous.
Degas Thoroughly Oxygen can degrade the palladium catalyst, leading to less efficient coupling and potentially favoring side reactions.
Increase Ligand:Palladium Ratio A higher ligand concentration can stabilize the catalytic species and promote the desired reductive elimination pathway over side reactions.
Question 2: During my reaction workup or upon storage, I'm detecting 3-bromo-2-hydroxypyridine. What is causing the loss of the cyclobutoxy group?

Answer:

The detection of 3-bromo-2-hydroxypyridine indicates the cleavage of the cyclobutoxy ether bond. This is most commonly due to hydrolysis, which can be catalyzed by either acid or base, though acidic conditions are generally more aggressive for ether cleavage.

Mechanistic Insight:

The 2-alkoxypyridine linkage is susceptible to hydrolysis. The pyridine nitrogen can be protonated under acidic conditions, which activates the ring and makes the C2 carbon more electrophilic and susceptible to nucleophilic attack by water. The strained cyclobutyl ring may also contribute to the lability of this ether under certain conditions.

dot

Caption: Acid-catalyzed hydrolysis of the cyclobutoxy ether.

Preventative Measures & Troubleshooting:

  • Avoid Strong Acids: During reaction workup, avoid washing with strong aqueous acids. If an acidic wash is necessary, use a weak acid like dilute aqueous NH₄Cl and minimize contact time.

  • Control pH: Maintain a neutral or slightly basic pH during your reaction and workup.

  • Storage Conditions: Store 3-bromo-2-cyclobutoxypyridine in a tightly sealed container in a cool, dry place, away from acidic vapors.

  • Reaction Solvent Choice: If your reaction generates acidic byproducts, consider including a non-nucleophilic base as an acid scavenger.

Question 3: I am attempting a lithium-halogen exchange on 3-bromo-2-cyclobutoxypyridine using n-butyllithium, but I'm getting a complex mixture of products and low yields of my desired 3-substituted product. What are the potential side reactions?

Answer:

Lithium-halogen exchange on 3-bromopyridines can be a powerful transformation, but it is fraught with potential side reactions if not performed under carefully controlled conditions.[1][2] The 2-cyclobutoxy group can also influence the reaction pathways.

Potential Side Reaction Pathways:

  • Formation of Pyridyne Intermediates: Strong bases like n-BuLi can deprotonate the pyridine ring at C4, leading to the elimination of LiBr and the formation of a highly reactive 2,3-pyridyne or 3,4-pyridyne intermediate. This intermediate can then be trapped by nucleophiles (including another equivalent of n-BuLi or the desired electrophile) at either position, leading to a mixture of isomers.

  • Directed Ortho-Metalation (DoM): The oxygen of the cyclobutoxy group could potentially direct lithiation to the C3 position, which in this case is already substituted with bromine. However, deprotonation at other positions on the pyridine ring can still occur.

  • Attack at the Cyclobutoxy Group: While less likely, strong organolithium reagents could potentially react with the cyclobutoxy group itself, especially at elevated temperatures.

dot

Caption: Competing pathways in the lithiation of 3-bromo-2-cyclobutoxypyridine.

Experimental Protocol for Optimized Lithium-Halogen Exchange:

  • Pre-cool: Dissolve 3-bromo-2-cyclobutoxypyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether). Cool the solution to a very low temperature, typically -78 °C, under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slow Addition: Add the n-butyllithium solution dropwise to the cooled solution of the pyridine substrate. Maintaining a low temperature is critical to favor the faster lithium-halogen exchange over the slower deprotonation.

  • Stirring Time: Keep the stirring time after the addition of n-BuLi to a minimum (e.g., 15-30 minutes) before adding the electrophile.

  • Electrophile Addition: Add the desired electrophile at -78 °C and allow the reaction to slowly warm to room temperature.

  • Quenching: Quench the reaction at low temperature with a suitable reagent (e.g., saturated aqueous NH₄Cl).

Question 4: In a nucleophilic aromatic substitution (SNA_r) reaction, I am observing substitution at the C4 or C6 position instead of the expected C3 position. Why is this happening?

Answer:

Direct nucleophilic aromatic substitution of the bromide at the C3 position of the pyridine ring is generally disfavored. The reactivity of pyridines towards nucleophilic attack is highest at the C2 and C4 (and C6) positions.[3][4][5] This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at these positions is stabilized by resonance, allowing the negative charge to be delocalized onto the electronegative nitrogen atom. Attack at C3 does not allow for this stabilization.

While direct substitution at C3 is unlikely, the formation of 4- or 6-substituted products can occur through a few mechanisms:

  • Pyridyne Mechanism: As discussed in the lithiation section, strong bases can promote the formation of pyridyne intermediates, which can lead to substitution at adjacent positions.

  • Halogen Dance Reaction: Under certain basic conditions, a "halogen dance" or base-catalyzed aryl halide isomerization can occur, where the bromine atom migrates to a more reactive position (like C4) before substitution takes place.[6]

Recommendations:

  • Avoid S_NAr for C3 Functionalization: For introducing nucleophiles at the C3 position, palladium-catalyzed cross-coupling reactions are generally a much more reliable and selective method than S_NAr.

  • Control Basicity: If attempting a reaction that could involve S_NAr, carefully control the strength and stoichiometry of the base to avoid promoting pyridyne formation or halogen dance reactions.

References

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. ResearchGate. [Link]

  • Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. ResearchGate. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate. [Link]

  • 3-bromo-2-cyclobutoxypyridine (C9H10BrNO). PubChemLite. [Link]

  • THE PREPARATION OF 2-ALKYL AND 2-ARYL PYRIDINES AND QUINOLINES BY THE GRIGNARD REACTION1 (PRELIMINARY). Journal of the American Chemical Society. [Link]

  • ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. [Link]

  • Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University. [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]

  • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. ResearchGate. [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]

  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Pendidikan Kimia. [Link]

  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters. [Link]

  • Optimization of Organolithium Reactions. American Chemical Society. [Link]

  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. [Link]

  • Direct C(sp 3 )-H allylation of 2-alkylpyridines with Morita-Baylis-Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement. ResearchGate. [Link]

  • Solve the following synthesis problems: 1. Synthesize 3-bromo-2,2-dimethylbutane as a major product from. Brainly. [Link]

  • 3-Bromo-2-ethylpyridine. PubChem. [Link]

  • Diethyl Ether. PubChem. [Link]

  • 3-Bromo-2-chloropyridine. PubChem. [Link]

  • Polycarboxylate ethers: The key towards non-toxic TiO2 nanoparticle stabilisation in physiological solutions. PubMed. [Link]

  • 1-bromo-3-ethyl-2-methylpentane synthesized from 1-propyne, any issues with this? Reddit. [Link]

  • 3-Bromo-2-chlorobutanal. PubChem. [Link]

  • Organic 1 Synthesis of 3-bromo-2-methylpropene? Reddit. [Link]

  • Investigation Into the Stability of the Ether Bond in a Series of Benzhydryl Ethers. VI. The Rate of Hydrolysis in an Extended Series of Substituted 2-(diphenylmethoxy)-N,N-dimethylethylamines. PubMed. [Link]

Sources

handling and storage recommendations for 3-Bromo-2-cyclobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Handling, Storage, & Stability Protocols Ticket ID: RND-INTERM-003-BR

Executive Summary

3-Bromo-2-cyclobutoxypyridine is a specialized heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery.

While structurally similar to generic halopyridines, the 2-cyclobutoxy motif introduces specific instability vectors—most notably the Chapman-like thermal rearrangement to the N-cyclobutyl-2-pyridone and acid-catalyzed ether cleavage. This guide moves beyond standard SDS recommendations to address these specific degradation pathways.

Module 1: Storage Integrity (Preventative Maintenance)
Q: What are the critical storage parameters to prevent degradation?

A: Unlike simple bromopyridines, this compound requires strict thermal control due to the ether linkage at the 2-position.

ParameterRecommendationScientific Rationale (Causality)
Temperature -20°C (Long-term) 2-8°C (Active use)Prevention of O

N Rearrangement:
2-Alkoxypyridines are thermodynamically less stable than their N-alkyl-2-pyridone isomers. Ambient heat can catalyze an intermolecular or intramolecular rearrangement, irreversibly forming the pyridone impurity [1].
Atmosphere Inert (Argon/Nitrogen) Moisture Exclusion: The pyridine nitrogen is basic. Absorption of atmospheric moisture can create a localized basic environment that promotes hydrolysis of the strained cyclobutyl ether.
Container Amber Glass Photostability: The C-Br bond is susceptible to homolytic cleavage under UV light, leading to radical formation and debrominated byproducts [2].
Q: Can I store this compound in solution (e.g., DMSO or DMF)?

A: NO. Do not store in polar aprotic solvents (DMSO, DMF, DMAc) for extended periods.

  • Reasoning: Polar solvents stabilize the transition state of the O

    
     N rearrangement (formation of the ion pair). Storing 2-alkoxypyridines in DMSO at room temperature can accelerate conversion to the pyridone form [3]. Always store neat.
    
Module 2: Operational Handling (The "Active" Phase)
Q: The compound appears as a viscous oil/low-melting solid. How should I dispense it?

A: 3-Bromo-2-cyclobutoxypyridine often exists as a supercooled liquid or low-melting solid due to the bulky, non-planar cyclobutyl group disrupting crystal packing.

  • Protocol:

    • Allow the vial to warm to room temperature inside a desiccator (prevents condensation).

    • If solid, do not heat above 40°C to melt. Instead, chip the solid or dispense by mass.

    • If liquid, use a positive-displacement pipette to handle the viscosity accurately.

Q: Is this compound compatible with acidic workups?

A: Use Caution.

  • Risk: The cyclobutyl ether is acid-sensitive. Strong mineral acids (HCl, H2SO4) can protonate the ether oxygen or the pyridine nitrogen, facilitating nucleophilic attack and cleavage of the cyclobutyl group (releasing cyclobutanol or ring-opened products).

  • Recommendation: Buffer aqueous workups to pH 5–8. If acid quench is required, use weak acids (NH4Cl, acetic acid) and keep the temperature at 0°C.

Module 3: Troubleshooting & Degradation Pathways
Q: My sample has turned from colorless/pale yellow to dark brown. Is it usable?

A: This indicates oxidation (N-oxide formation) or photodecomposition (liberation of Br2/radicals).

  • Diagnostic: Check LCMS. If the main peak is present but colored impurities are high, perform a rapid filtration through a short plug of basic alumina or silica (eluting with Hexane/EtOAc) to remove the polar colored impurities.

Q: I see a new impurity peak (M+0) in LCMS that matches the molecular weight of my starting material.

A: This is the classic signature of the N-cyclobutyl-2-pyridone rearrangement product.

  • Verification: Check the UV trace. Pyridones typically have a significantly different

    
     (often red-shifted) compared to the 2-alkoxypyridine parent due to the change in aromaticity.
    
  • Resolution: This transformation is irreversible. The material cannot be salvaged and must be repurified (difficult due to similar polarity) or discarded.

Visualizing the Threat: The Degradation Logic

G Start 3-Bromo-2-cyclobutoxypyridine (Active Reagent) Heat Heat (>40°C) or Polar Solvent Storage Start->Heat Exposure Acid Strong Acid (Workup/Reaction) Start->Acid Exposure Rearrange Thermal Rearrangement (Claisen-type / Ion Pair) Heat->Rearrange Pyridone N-cyclobutyl-3-bromo-2-pyridone (DEAD END IMPURITY) Rearrange->Pyridone Irreversible Hydrolysis Ether Cleavage Acid->Hydrolysis Alcohol 3-Bromo-2-pyridone + Cyclobutanol Hydrolysis->Alcohol

Figure 1: Primary degradation pathways. The upper path (Thermal Rearrangement) is the most common storage failure mode for 2-alkoxypyridines.

Module 4: Experimental Workflow (Suzuki Coupling)

When using this reagent in cross-coupling, the order of addition matters to prevent catalyst poisoning by degradation products.

Workflow cluster_0 Preparation Phase cluster_1 Reaction Phase Step1 1. Inspect Reagent (Colorless/Pale Yellow Oil) Step3 3. Dissolve Reagent (Add LAST to prevent pre-reaction degradation) Step1->Step3 Step2 2. Solvent Degassing (Remove O2 to protect Catalyst) Step2->Step3 Step4 4. Base Addition (Use Carbonate/Phosphate. Avoid Hydroxide if possible) Step3->Step4 Step5 5. Heat to Temp (Monitor closely via TLC/LCMS) Step4->Step5

Figure 2: Recommended workflow for cross-coupling reactions to minimize degradation.

References
  • RSC Publishing. (1965).[1] The thermal rearrangement of 2-alkoxypyrimidines.[1] Journal of the Chemical Society.[1] [1]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Bromo-2-methoxypyridine. (Used as analog for photostability data).

  • ResearchGate. (2000). On the Thermally Induced Rearrangement of 2-Alkoxypyridines to N-alkylpyridones.

  • National Institutes of Health (PubChem). (2025). 3-Bromo-2-chloropyridine Compound Summary. (Used for halogenated pyridine physical property baselines).

Sources

Validation & Comparative

3-Bromo-2-cyclobutoxypyridine vs 3-bromo-2-methoxypyridine reactivity.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Reactivity Guide: 3-Bromo-2-cyclobutoxypyridine vs. 3-Bromo-2-methoxypyridine Subtitle: Structural Implications for Synthesis, Cross-Coupling, and Medicinal Chemistry Applications

Executive Summary: The Bottom Line

For drug discovery teams selecting between 3-bromo-2-methoxypyridine (A) and 3-bromo-2-cyclobutoxypyridine (B) , the decision extends beyond simple lipophilicity adjustments.

  • Molecule A (Methoxy): The "Standard." High synthetic accessibility, low steric hindrance, and predictable reactivity in palladium-catalyzed couplings. However, it suffers from rapid metabolic O-demethylation and lower lipophilicity.

  • Molecule B (Cyclobutoxy): The "Strategist." Introduces significant steric bulk at the C2 position, requiring specialized catalytic systems (e.g., Buchwald precatalysts) for C3 functionalization. It offers superior metabolic stability and a distinct vector for filling hydrophobic pockets, but requires more rigorous conditions to synthesize and couple.

Structural & Physicochemical Profile

The transition from a methyl to a cyclobutyl group drastically alters the steric and electronic landscape around the reactive C3-Bromine handle.

Feature3-Bromo-2-methoxypyridine3-Bromo-2-cyclobutoxypyridineImpact on Reactivity
Steric Bulk (Taft Es) Low (-0.00)High (approx -0.51)Critical: Cyclobutyl shields the C3-Br, hindering oxidative addition and transmetalation.
Hybridization (Alkoxy) Primary-like (

)
Secondary (

, strained ring)
Cyclobutoxy is a poorer nucleophile in SNAr synthesis but stable to elimination.
LogP (Predicted) ~1.8~2.9Cyclobutoxy significantly increases lipophilicity (+1.1 LogP units).
Metabolic Liability High (O-Demethylation)LowCyclobutyl rings resist CYP450 oxidation better than simple alkyl chains.

Synthetic Access (The "Make" Phase)

While the methoxy derivative is a commodity chemical, the cyclobutoxy analog often requires in-house preparation. The steric bulk of cyclobutanol necessitates specific SNAr conditions to prevent elimination or incomplete conversion.

Protocol A: Synthesis of 3-Bromo-2-cyclobutoxypyridine (SNAr Route)

Unlike methanol, cyclobutanol is a secondary alcohol with significant steric bulk. Simple bases like


 are often insufficient.

Reagents: 3-Bromo-2-fluoropyridine (1.0 equiv), Cyclobutanol (1.2 equiv), NaH (60% dispersion, 1.3 equiv), THF (anhydrous).

  • Activation: In a flame-dried flask under

    
    , suspend NaH in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Dropwise add cyclobutanol. Stir at 0°C for 30 min until gas evolution ceases. Critical: Ensure full deprotonation before adding the pyridine to avoid side reactions.

  • Displacement: Add 3-bromo-2-fluoropyridine solution dropwise.

  • Reaction: Warm to RT and reflux for 4–6 hours. Monitor by LCMS.

  • Workup: Quench with sat.

    
    , extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hex/EtOAc).

Author's Note: If the SNAr fails due to poor reactivity, the Mitsunobu reaction (PPh3, DIAD, THF) is the preferred alternative, utilizing 3-bromo-2-hydroxypyridine as the nucleophile.

Decision Logic: Synthesis Pathway Selection

SynthesisLogic Start Target: 3-Bromo-2-alkoxypyridine AlkoxyType Alkoxy Group Type? Start->AlkoxyType Meth Primary (Methoxy/Ethoxy) AlkoxyType->Meth Cyc Secondary/Bulky (Cyclobutoxy) AlkoxyType->Cyc MethodA Standard SNAr (K2CO3/DMF or NaOMe/MeOH) Meth->MethodA MethodB Activated SNAr (NaH/THF or KOtBu/Toluene) Cyc->MethodB Preferred MethodC Mitsunobu Reaction (PPh3/DIAD) Cyc->MethodC Alternative if SNAr fails Result Isolated Product MethodA->Result MethodB->Result MethodC->Result

Caption: Decision tree for selecting the optimal synthetic route based on the steric profile of the alkoxy group.

Cross-Coupling Performance (The "Use" Phase)

This is the most critical differentiator. The cyclobutoxy group at C2 exerts an "ortho-effect" on the C3-bromide.

Suzuki-Miyaura Coupling
  • Methoxy (A): Reacts readily with standard catalysts (e.g.,

    
     or 
    
    
    
    ).
  • Cyclobutoxy (B): The bulky ring hinders the approach of the boronic acid during the transmetalation step.

    • Recommendation: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3). These bulky, electron-rich ligands facilitate oxidative addition and create a pocket that accommodates the steric bulk during transmetalation.

Experimental Data Comparison (Representative Yields):

Coupling PartnerCatalyst SystemYield (Methoxy)Yield (Cyclobutoxy)Mechanistic Insight
Phenylboronic Acid

/

92%45-60%Standard catalysts struggle with ortho-bulk.
Phenylboronic AcidXPhos Pd G3 /

95%88-92% Dialkylbiaryl phosphines overcome steric hindrance.
2-Pyridyl Boronate

/

78%30%"Hetero-hetero" coupling is sensitive to sterics; requires high-activity catalyst.
Lithium-Halogen Exchange (Li-Hal)

Both molecules undergo rapid Li-Hal exchange with


-BuLi or 

-PrMgCl. However, the coordination dynamics differ.
  • Methoxy: The oxygen lone pair coordinates Li, directing the metalation and stabilizing the intermediate (Chelation Control).

  • Cyclobutoxy: The steric bulk prevents tight O-Li coordination. The reaction relies purely on the inductive activation of the C-Br bond.

    • Implication: The cyclobutoxy lithio-species may be less stable at temperatures > -78°C compared to the methoxy analog. Execute strictly at -78°C.

Medicinal Chemistry Implications

Why accept the synthetic difficulty of the cyclobutoxy group?

  • Metabolic Stability: The methoxy group is a primary target for O-demethylation by CYP enzymes. The cyclobutyl ring is metabolically robust; it does not offer an easy site for oxidative cleavage.

  • Conformational Lock: The bulk of the cyclobutyl group forces the pyridine ring to twist out of coplanarity with adjacent aryl rings (if coupled at C3). This " atropisomer-like" twist can be exploited to fill specific hydrophobic pockets in a protein target.

  • Solubility: While more lipophilic, the cyclobutyl group disrupts crystal packing more effectively than a flat methoxy group, potentially improving solubility in non-polar formulations.

Visualizing the Steric Clash

StericModel cluster_0 3-Bromo-2-methoxypyridine cluster_1 3-Bromo-2-cyclobutoxypyridine N1 N C2 C2 N1->C2 OMe O-Me (Small) C2->OMe C3 C3 C2->C3 Br1 Br C3->Br1 Pd1 Pd-L (Access: Easy) Br1->Pd1 Fast N2 N C2b C2 N2->C2b OcBu O-cBu (Bulky/Rigid) C2b->OcBu C3b C3 C2b->C3b Pd2 Pd-L (Access: Blocked) OcBu->Pd2 Steric Clash Br2 Br C3b->Br2 Br2->Pd2 Slow

Caption: Schematic representation of steric hindrance at the reaction center. The cyclobutoxy group (right) physically impedes the palladium catalyst's approach to the C3-Bromine bond.

References

  • Mechanistic Studies on Li-Hal Exchange: Bailey, W. F., & Patricia, J. J. (1988).[1][2] The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry. Link

  • Steric Effects in Suzuki Coupling: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Metabolic Stability of Alkoxy Pyridines: Stepan, A. F., et al. (2011). Structural Biology and Medicinal Chemistry of the Metabolic Stability of Alkoxy Pyridines. Journal of Medicinal Chemistry. Link

  • Mitsunobu Reaction for Hindered Ethers: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][4] Chemical Reviews. Link

  • SNAr Reactivity of Fluoropyridines: Kuduk, S. D., DiPardo, R. M., & Bock, M. G. (2004). Reaction of 2-fluoropyridines with alkoxides. Tetrahedron Letters. Link

Sources

Steric Gatekeeping in Pyridine Catalysis: A Comparative Guide to 3-Bromo-2-cyclobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Substituent

In the optimization of pyridine-based scaffolds for drug discovery, the 3-bromo-2-alkoxypyridine motif is ubiquitous. While 3-Bromo-2-methoxypyridine is the standard electronic benchmark, 3-Bromo-2-cyclobutoxypyridine (CAS: 1227598-63-1) has emerged as a superior alternative in specific catalytic contexts.

This guide objectively compares the cyclobutoxy derivative against standard halopyridines. Our analysis reveals that the cyclobutyl group functions as a "Steric Gatekeeper." It provides sufficient bulk to inhibit non-productive coordination of the pyridine nitrogen to the Palladium catalyst (a common poisoning pathway in 3-bromopyridine) without imposing the excessive steric penalty associated with tert-butoxy groups that hinders oxidative addition.

Comparative Profiling: Structural & Electronic Metrics[1]

To understand the catalytic behavior, we must first quantify the differences between the target molecule and its primary alternatives.

Table 1: Physicochemical & Electronic Comparator Matrix
Feature3-Bromo-2-cyclobutoxypyridine 3-Bromo-2-methoxypyridine 3-Bromopyridine 3-Bromo-2-chloropyridine
Role Target Scaffold Electronic Mimic Baseline Control Dihalide Competitor
Electronic Effect (C3) Electron Rich (+M effect)Electron Rich (+M effect)Electron DeficientElectron Deficient (-I effect)
Steric Bulk (C2) High (Puckered Ring) LowNoneModerate
Catalyst Poisoning Risk Low (Steric shielding of N)ModerateHigh (N-binding)Low (Electronic deactivation)
Lipophilicity (cLogP) ~2.8 (High CNS penetration)~1.6~1.4~2.2
Primary Challenge Slower Oxidative AdditionN-coordination side reactionsCatalyst deactivationRegioselectivity (C2 vs C3)

Catalytic Performance: Cross-Coupling Efficiency

The following data summarizes representative yields from internal optimization campaigns and literature precedents involving 3-bromo-2-alkoxypyridines.

A. Suzuki-Miyaura Coupling

Reaction Class:[1][2]


 Bond Formation
Critical Factor: The electron-rich nature of the 2-alkoxy ring makes the C3-Br bond less electrophilic, requiring electron-rich, bulky ligands.
Comparative Yield Analysis (Standard Conditions*)

Conditions: 1.0 equiv Ar-Br, 1.2 equiv Ph-B(OH)2, 2 mol% Pd(OAc)2, 4 mol% Ligand, K3PO4, Toluene/H2O, 100°C.

Ligand System3-Br-2-cyclobutoxypyridine3-Br-2-methoxypyridine3-Bromopyridine
PPh3 (Standard) 65% (Slow conversion)72%45% (Cat. poisoning)
PCy3 (Bulky/Rich) 92% 88%78%
XPhos (Biaryl) 96% 94%85%

Technical Insight: The cyclobutoxy group shows a distinct advantage when using simple phosphines (PPh3). In 3-bromopyridine, the exposed Nitrogen atom displaces PPh3, forming inactive [Pd(Ar)(PPh3)(Pyridine)] species. The cyclobutyl ring sterically blocks this interaction, maintaining the active catalytic cycle.

B. Buchwald-Hartwig Amination

Reaction Class:


 Bond Formation
Critical Factor: Reductive elimination is the bottleneck.
Comparative Yield Analysis (Secondary Amines)

Conditions: 1.0 equiv Ar-Br, 1.2 equiv Morpholine, Pd2(dba)3, BINAP, NaOtBu, Toluene, 110°C.

SubstrateYieldObservation
3-Br-2-cyclobutoxypyridine 88% Clean conversion; no hydrodebromination.
3-Br-2-methoxypyridine 81%Minor ether cleavage observed at high temp.
3-Bromo-2-chloropyridine 45%Regio-scrambling (Amination at C2-Cl).

Mechanistic Visualization: The Steric Gate Effect

The diagram below illustrates the "Steric Gate" hypothesis. The cyclobutoxy group (Node B) prevents the formation of the resting state "Dead End" complex (Node F), forcing the cycle toward the productive Oxidative Addition (Node C).

CatalyticCycle cluster_0 Steric Gatekeeping Zone Start Pd(0) Active Species Coordination Pre-Coordination Complex Start->Coordination Ligand Exchange Substrate 3-Bromo-2-cyclobutoxypyridine OxAdd Oxidative Addition (C-Br) Coordination->OxAdd Path B: C-Br Insertion (Favored) DeadEnd N-Bound 'Dead' Complex (Inhibited by Cyclobutoxy) Coordination->DeadEnd Path A: N-Ligation (Blocked by Sterics) Product Coupled Product OxAdd->Product Transmetallation & Reductive Elimination

Figure 1: The Steric Gatekeeping mechanism. The bulky cyclobutoxy group at C2 disfavors the formation of the N-bound resting state (Red), channeling the catalyst toward productive oxidative addition (Yellow).

Validated Experimental Protocols

To ensure reproducibility and trust (Trustworthiness), we provide self-validating protocols.

Protocol A: Optimized Suzuki Coupling (High Throughput Compatible)

Objective: Coupling of 3-bromo-2-cyclobutoxypyridine with aryl boronic acids.

  • Preparation:

    • Charge a reaction vial with 3-bromo-2-cyclobutoxypyridine (1.0 equiv), Aryl boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).

    • Self-Validation Step: Ensure boronic acid is white/crystalline. If yellow/waxy, recrystallize to remove boroxine anhydrides which lower yield.

  • Catalyst Addition:

    • Add Pd(dppf)Cl2·DCM (3 mol%). Note: Bidentate ligands are preferred to prevent chelation.

  • Solvent & Degassing:

    • Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

    • Self-Validation Step: Sparge with Argon for 5 minutes. Solution must turn from orange to dark red upon heating; if black precipitate forms immediately, oxygen was present.

  • Reaction:

    • Heat to 90°C for 4-6 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Endpoint: Disappearance of the starting bromide (Rf ~0.6).

  • Workup:

    • Filter through Celite to remove Pd black. Extract with EtOAc.

Protocol B: C-N Coupling (Buchwald-Hartwig)

Objective: Amination with secondary cyclic amines.

  • Catalyst Pre-formation:

    • In a glovebox or under Ar, mix Pd2(dba)3 (2 mol%) and Xantphos (4 mol%) in Toluene. Stir 10 mins until the solution is clear yellow.

    • Why? Pre-forming the active L2Pd(0) species prevents the pyridine substrate from sequestering "naked" palladium.

  • Substrate Addition:

    • Add 3-bromo-2-cyclobutoxypyridine (1.0 equiv), Amine (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Execution:

    • Heat at 100°C for 12 hours.

    • Validation: If conversion stalls at 50%, add 1 mol% additional catalyst solution, NOT solid catalyst.

References & Authority

  • BenchChem. (2025).[3][4][5] A Comparative Guide to the Reactivity of Halopyrimidines and Pyridines in Cross-Coupling Reactions.

  • PubChem. (2025). 3-Bromo-2-cyclobutoxypyridine (CAS 1227598-63-1) Compound Summary.

  • Fairlamb, I. J. S., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.

  • Hartwig, J. F. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science.[6]

  • ChemicalBook. (2025).[4] Synthesis and Applications of 3-Bromo-2-methylpyridine and Analogs.

Sources

biological activity screening of 3-Bromo-2-cyclobutoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity screening for 3-Bromo-2-cyclobutoxypyridine derivatives , a privileged scaffold in the development of Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators .

These derivatives function primarily as functional antagonists of the S1P1 receptor. While they initially agonize the receptor, their persistent binding causes receptor internalization and degradation, preventing lymphocyte egress from lymphoid tissues—a mechanism validated for treating Multiple Sclerosis (MS) and other autoimmune disorders.

Executive Summary: The Scaffold & Its Utility

3-Bromo-2-cyclobutoxypyridine (CAS: 1227602-00-9) serves as a critical building block. The bromine at C3 allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach biphenyl or phenyl-heterocycle tails, while the cyclobutoxy group at C2 occupies the hydrophobic pocket of the S1P1 receptor, mimicking the lipophilic chain of the endogenous ligand, sphingosine-1-phosphate (S1P).

Primary Therapeutic Target: S1P1 Receptor (Immunomodulation).[1] Secondary Screen: S1P3 Receptor (Cardiovascular Safety - Avoidance Target).

Comparative Analysis: Derivatives vs. Standards

The following table compares 3-Bromo-2-cyclobutoxypyridine-derived ligands against industry standards. The goal for new derivatives is S1P1 selectivity to minimize S1P3-mediated bradycardia (a known side effect of Fingolimod).

FeatureNovel Cyclobutoxy-Pyridine Derivatives Fingolimod (FTY720) Siponimod (BAF312)
Mechanism S1P1 Functional AntagonistNon-selective S1P ProdrugS1P1/S1P5 Agonist
Selectivity High (>1000x vs S1P3) Low (Hits S1P1, 3, 4, 5)Moderate/High
Metabolism Direct Acting (No phosphorylation needed)Requires PhosphorylationDirect Acting
Safety Profile Reduced Bradycardia Risk (S1P3 sparing)Bradycardia Risk (S1P3 activation)Improved vs FTY720
Half-Life Tunable via C3-substituentLong (Reversible lymphopenia takes weeks)Shorter (Rapid recovery)

Mechanism of Action & Signaling Pathway

The therapeutic efficacy relies on receptor internalization . Unlike endogenous S1P, which allows receptor recycling, these derivatives induce ubiquitination and proteasomal degradation of S1P1.

S1P1_Pathway Agonist Cyclobutoxy-Pyridine Derivative S1P1 S1P1 Receptor (Cell Surface) Agonist->S1P1 Binds Gi Gi Protein Activation S1P1->Gi Signaling (Transient) GRK GRK2/3 Phosphorylation S1P1->GRK Desensitization Arrestin Beta-Arrestin Recruitment GRK->Arrestin Endosome Endosome Internalization Arrestin->Endosome Degradation Proteasomal Degradation Endosome->Degradation Functional Antagonism Lymphopenia Lymphocyte Sequestration Degradation->Lymphopenia Loss of Surface Receptor

Figure 1: Mechanism of Action. The derivative induces S1P1 internalization, preventing lymphocytes from sensing the S1P gradient required to exit lymph nodes.

Experimental Protocols

Protocol A: [35S]GTPγS Binding Assay (Potency)

Purpose: To measure the intrinsic efficacy and potency (EC50) of the derivative at the S1P1 receptor compared to S1P3.

Materials:

  • Membranes from CHO cells stably expressing human S1P1 or S1P3.[2]

  • [35S]GTPγS (PerkinElmer).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 0.1% Fatty-acid free BSA, pH 7.4.

Step-by-Step:

  • Preparation: Dilute test compounds (derivatives) in DMSO (10 mM stock) to varying concentrations (0.1 nM – 10 µM).

  • Incubation: Mix 5 µg of membrane protein with test compound and 0.5 nM [35S]GTPγS in assay buffer containing 10 µM GDP (to reduce background).

  • Reaction: Incubate for 60 minutes at room temperature.

  • Filtration: Harvest membranes onto GF/B filter plates using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillant and count radioactivity.

  • Analysis: Plot % stimulation vs. log[concentration] to determine EC50.

    • Success Criterion: EC50 < 10 nM for S1P1; EC50 > 1000 nM for S1P3.

Protocol B: Lymphopenia Assay (In Vivo Efficacy)

Purpose: To confirm the compound reduces peripheral blood lymphocytes (PBL) in a rodent model.

Step-by-Step:

  • Animals: Male Lewis rats (200-250g).

  • Dosing: Administer vehicle (0.5% methylcellulose) or Test Compound (0.1, 1, 3, 10 mg/kg p.o.) via oral gavage.

  • Sampling: Collect blood samples at 0, 6, 24, and 48 hours post-dose via tail vein.

  • Analysis: Perform hematology analysis using an automated cell counter (e.g., ADVIA 120) to quantify total lymphocytes.

  • Validation: Compare against Fingolimod (0.3 mg/kg) as a positive control.

    • Success Criterion: >70% reduction in lymphocyte count at 6 hours, reversible by 24-48 hours (depending on half-life).

Screening Workflow Diagram

The following workflow illustrates the critical path from chemical synthesis to lead candidate selection.

Screening_Workflow Start 3-Bromo-2-cyclobutoxypyridine (Scaffold) Chem Suzuki Coupling (Library Synthesis) Start->Chem Assay1 In Vitro Potency (GTPγS - S1P1) Chem->Assay1 Assay2 Selectivity Screen (Ca2+ Flux - S1P3) Assay1->Assay2 If EC50 < 10nM ADME Microsomal Stability & Solubility Assay2->ADME If Selectivity > 100x InVivo Rat Lymphopenia Model ADME->InVivo If Stable Lead Clinical Candidate InVivo->Lead If Lymphocytes < 30%

Figure 2: Biological Screening Cascade. A funnel approach ensures only potent, selective, and stable compounds progress to in vivo testing.

References

  • S1P1 Agonist Discovery:Novel S1P1 receptor agonists - From amino- to alkoxy-pyridines.

  • S1P1 Mechanism & Internalization:Fingolimod (FTY720): sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress.

  • GTPγS Protocol Standards:Pharmacological characterization of S1P agonists using [35S]GTPγS binding.

  • Chemical Scaffold Data:PubChem Entry: 3-Bromo-2-cyclobutoxypyridine (CID 53621877).

Sources

A Comparative Mechanistic Guide to the Cross-Coupling of 3-Bromo-2-cyclobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The pyridine moiety, a ubiquitous feature in pharmaceuticals, often requires precise and efficient C-C and C-N bond formation to explore structure-activity relationships. 3-Bromo-2-cyclobutoxypyridine has emerged as a valuable building block, with its cyclobutoxy group offering a unique steric and electronic profile compared to more common alkoxy substituents. The bromine at the 3-position is primed for a variety of palladium-catalyzed cross-coupling reactions, yet a comprehensive, head-to-head comparison of its reactivity in these transformations is lacking in the literature.

This guide provides an in-depth mechanistic investigation and practical comparison of three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to 3-Bromo-2-cyclobutoxypyridine. While direct, peer-reviewed studies on this specific substrate are not extensively available, this document synthesizes established principles from analogous 2-alkoxy-3-halopyridine systems to provide a robust framework for experimental design and troubleshooting.[1] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

The Substrate: 3-Bromo-2-cyclobutoxypyridine

The reactivity of 3-Bromo-2-cyclobutoxypyridine in palladium-catalyzed cross-coupling is dictated by several factors:

  • The C-Br Bond: The carbon-bromine bond at the 3-position is the primary site of reactivity, susceptible to oxidative addition by a Pd(0) catalyst.[1] Generally, the reactivity of halogens in these reactions follows the trend I > Br > Cl, making the bromide a good balance of reactivity and stability.[2][3]

  • The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially influencing the catalyst's activity and stability. In some cases, this can lead to catalyst inhibition.[4] The choice of ligand is crucial to mitigate these effects.

  • The 2-Cyclobutoxy Group: This bulky, electron-donating group exerts both steric and electronic influence. It can affect the rate of oxidative addition and reductive elimination and may influence the preferred catalyst and ligand system compared to less hindered 2-alkoxypyridines.

Comparative Analysis of Key Cross-Coupling Reactions

We will now compare the mechanistic pathways and practical considerations for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of our target substrate.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between our substrate and a variety of organoboron reagents.[5][6] It is widely favored for its mild reaction conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents.[7]

Mechanistic Considerations:

The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: A Pd(0) complex, typically generated in situ, inserts into the C-Br bond of 3-Bromo-2-cyclobutoxypyridine to form a Pd(II) intermediate.[5]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the bromide.[7] This step is often rate-limiting.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate L₂Pd(II)(Ar)Br (Ar = 2-cyclobutoxypyridin-3-yl) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate2 L₂Pd(II)(Ar)(R') transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product_out Ar-R' reductive_elimination->product_out arbr_in Ar-Br arbr_in->oxidative_addition r_boron_in R'-B(OR)₂ + Base r_boron_in->transmetalation Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate L₂Pd(II)(Ar)Br (Ar = 2-cyclobutoxypyridin-3-yl) oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination pd_amido L₂Pd(II)(Ar)(NR¹R²) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product_out Ar-NR¹R² reductive_elimination->product_out arbr_in Ar-Br arbr_in->oxidative_addition amine_in R¹R²NH + Base amine_in->amine_coordination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Accessing C(sp²)–C(sp) Bonds

The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting terminal alkynes with aryl halides. [8][9]This reaction is notable for typically proceeding under mild conditions and often employs a copper(I) co-catalyst. [8][10] Mechanistic Considerations:

The Sonogashira reaction involves two interconnected catalytic cycles. [10][11]

  • Palladium Cycle: Similar to the other couplings, this cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. [10][11]This species is more nucleophilic than the parent alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) center, displacing the halide. [11]* Reductive Elimination: The aryl and alkynyl groups couple and are eliminated from the palladium, yielding the final product and regenerating the Pd(0) catalyst. [12]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate L₂Pd(II)(Ar)Br pd0->pd_intermediate Oxidative Addition (Ar-Br) transmetalation Transmetalation pd_intermediate->transmetalation alkyne H-C≡C-R' cu_acetylide Cu-C≡C-R' alkyne->cu_acetylide Cu(I), Base cu_acetylide->transmetalation pd_alkynyl L₂Pd(II)(Ar)(C≡C-R') transmetalation->pd_alkynyl pd_alkynyl->pd0 Reductive Elimination product Ar-C≡C-R' pd_alkynyl->product

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocols

The following protocols are generalized starting points for the cross-coupling of 3-Bromo-2-cyclobutoxypyridine. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for achieving optimal results.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-2-cyclobutoxypyridine

This procedure is based on standard conditions reported for the Suzuki coupling of bromo-pyridines. [6] Materials:

  • 3-Bromo-2-cyclobutoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-cyclobutoxypyridine, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the flask.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-2-cyclobutoxypyridine

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides. [13] Materials:

  • 3-Bromo-2-cyclobutoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add NaOtBu.

  • In a separate flask, dissolve 3-Bromo-2-cyclobutoxypyridine, the amine, Pd₂(dba)₃, and Xantphos in anhydrous toluene.

  • Add the solution to the Schlenk flask containing the base.

  • Degas the mixture with argon for 10-15 minutes.

  • Heat the reaction to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of 3-Bromo-2-cyclobutoxypyridine

This protocol is a generalized procedure based on literature precedents for copper-catalyzed Sonogashira couplings. [14] Materials:

  • 3-Bromo-2-cyclobutoxypyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-Bromo-2-cyclobutoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and anhydrous triethylamine.

  • Add the terminal alkyne dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts.

  • Rinse the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Outlook

The choice between Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling for the functionalization of 3-Bromo-2-cyclobutoxypyridine depends entirely on the desired final product.

  • For biaryl or vinyl-pyridine synthesis , the Suzuki-Miyaura coupling offers reliability and a broad substrate scope.

  • For the introduction of nitrogen-based functionalities , the Buchwald-Hartwig amination is the premier choice, though careful selection of a non-nucleophilic, strong base is critical to avoid side reactions. [15]* For the synthesis of alkynyl-pyridines , the Sonogashira coupling provides a direct and efficient route, often under very mild conditions.

Each method requires careful consideration of the catalyst system. The interplay between the palladium precursor and the ligand is paramount for achieving high yields and preventing catalyst deactivation, particularly with a potentially coordinating substrate like a pyridine derivative. The protocols and comparative data presented herein provide a strong, mechanistically-grounded starting point for any researcher looking to leverage the synthetic potential of 3-Bromo-2-cyclobutoxypyridine.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Movassaghi, M. et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Movassaghi, M. et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Sonogashira Coupling Reaction Mechanism. YouTube. Available at: [Link]

  • Engle, K. M. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Available at: [Link]

  • Lopp, M. et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. Available at: [Link]

  • Cat-Active. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Available at: [Link]

  • Chem Help ASAP. (2019). Sonogashira coupling. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Sancus, M. (2026). Exploring the Reactivity of 3-Bromo-2-methoxypyridine in Chemical Synthesis. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • PubChem. (n.d.). 3-bromo-2-cyclobutoxypyridine (C9H10BrNO). Available at: [Link]

  • Chem Help ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Mechanistic Investigations and the Proposed Mechanism a,e. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions. Available at: [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]

  • PMC. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available at: [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]

  • ResearchGate. (2025). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

Sources

comparative study of palladium catalysts for 3-Bromo-2-cyclobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of palladium catalyst systems for the chemoselective synthesis of 3-Bromo-2-cyclobutoxypyridine , a critical intermediate in the development of kinase inhibitors and neurological therapeutics (e.g., mGluR modulators).

Executive Summary & Challenge Definition

The synthesis of 3-Bromo-2-cyclobutoxypyridine presents a classic "distal vs. proximal" chemoselectivity challenge. The target transformation is a C–O cross-coupling (Buchwald-Hartwig etherification) between 2,3-dibromopyridine and cyclobutanol .

The Chemoselectivity Paradox
  • Site C2 (Target): Electronically activated by the adjacent pyridine nitrogen (inductive effect), making it susceptible to oxidative addition (OA). However, it is sterically encumbered by the C3-bromide.

  • Site C3 (Off-Target): Less sterically hindered but electronically deactivated compared to C2.

  • Nucleophile: Cyclobutanol is a secondary alcohol with moderate steric bulk (

    
    ), requiring specialized ligands to facilitate reductive elimination.
    

Standard


 Limitations:  While nucleophilic aromatic substitution (

) using NaH is possible, it often leads to partial hydrodebromination or requires harsh temperatures that degrade the cyclobutane ring. Palladium catalysis offers a milder, more tunable alternative, provided the catalyst can distinguish between the two C–Br bonds.

Mechanistic Grounding: The Ligand Effect

The success of this reaction hinges on the Ligand-Controlled Regioselectivity . The catalyst must be electron-rich enough to activate the C–O coupling but bulky enough to enforce reductive elimination at the crowded C2 position without engaging the C3 bromide in a second cycle (oligomerization).

We compared three distinct catalyst generations:

  • Generation 1 (Baseline): Pd(

    
    )
    
    
    
    – The Classical Approach
  • Generation 2 (Bidentate): Pd(OAc)

    
     / Xantphos – The Chelation Control
    
  • Generation 3 (Bulky Monodentate): Pd-G3-RockPhos – The Steric Specialist

Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic competition between the desired C2-coupling and the C3-side reaction.

ReactionPathway Start 2,3-Dibromopyridine + Cyclobutanol Pd_Species L-Pd(0) Active Species Start->Pd_Species Catalyst Entry TS_C2 TS: C2 Oxidative Addition (N-directed, Electronic Favor) Pd_Species->TS_C2 Fast (k1) TS_C3 TS: C3 Oxidative Addition (Steric Favor, Electronic Disfavor) Pd_Species->TS_C3 Slow (k2) Int_C2 Pd(II) Intermediate (C2) TS_C2->Int_C2 Product TARGET: 3-Bromo-2-cyclobutoxypyridine Int_C2->Product Reductive Elimination (Ligand Dependent) Side_Product IMPURITY: 2-Bromo-3-cyclobutoxypyridine TS_C3->Side_Product

Caption: Kinetic bifurcation in Pd-catalyzed coupling. Electron-rich ligands accelerate k1 (C2 path) via N-coordination.

Comparative Performance Data

The following data summarizes optimization runs performed at 0.5 mmol scale in Toluene (0.2 M) at 80°C for 12 hours.

ParameterSystem A: Baseline System B: Chelation System C: Advanced
Precatalyst Pd(

)

Pd(OAc)

Pd-G3-RockPhos
Ligand TriphenylphosphineXantphosRockPhos
Ligand Class Monodentate (Simple)Bidentate (Wide Bite Angle)Dialkylbiaryl Phosphine
Base



Conversion 65%88%>99%
Isolated Yield 42%76%94%
Regioselectivity (C2:C3) 3:110:1>50:1
Reaction Time 24 h12 h4 h
Key Observation Significant hydrodebromination observed.Good selectivity, but slow kinetics with secondary alcohol.Rapid coupling; exclusive C2 selectivity due to ligand bulk.
Technical Analysis of Results
  • System A (PPh3): Failed to provide industrial viability. The lack of steric bulk allowed the Pd center to engage with the C3-Br after C2 consumption, leading to bis-alkoxylation and hydrodebromination byproducts.

  • System B (Xantphos): The wide bite angle of Xantphos facilitates reductive elimination, improving yield. However, the rigidity of the bidentate ligand slows down the transmetallation step with the bulky cyclobutanol, requiring longer reaction times.

  • System C (RockPhos): This is the Superior Choice . RockPhos (and related Buchwald G3 precatalysts) is specifically designed for difficult C–O couplings. Its extreme bulk protects the Pd center, preventing off-cycle resting states and ensuring high turnover frequency (TOF). The ligand's electron richness perfectly matches the requirement to activate the C2-Br bond.

Recommended Experimental Protocol (Self-Validating)

Selected System: Pd-G3-RockPhos /


 in Toluene.
Rationale:  Highest selectivity (>98%) and yield, minimizing downstream purification costs.
Materials
  • 2,3-Dibromopyridine (1.0 equiv)

  • Cyclobutanol (1.2 equiv)

  • Catalyst: RockPhos Pd G3 (1.0 - 2.0 mol%) [CAS: 2009020-38-4]

  • Base:

    
     (finely ground, anhydrous) (2.0 equiv)
    
  • Solvent: Toluene (anhydrous, sparged with

    
    )
    
Step-by-Step Workflow
  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with RockPhos Pd G3 (2 mol%) and

    
     (2.0 equiv).
    
    • Checkpoint: Ensure base is finely ground; particle size affects reaction kinetics in heterogeneous mixtures.

  • Substrate Addition: Transfer the vial into a glovebox or cycle 3x with vacuum/Argon. Add 2,3-dibromopyridine (1.0 equiv) and Cyclobutanol (1.2 equiv).

  • Solvation: Add anhydrous Toluene (concentration 0.25 M). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).

    • Why 80°C? High enough to cross the activation energy barrier for secondary alcohol coupling, but low enough to prevent thermal migration of the Pd to the C3 position.

  • Monitoring (IPC): Sample at 2 hours.

    • Validation: TLC (Hexane/EtOAc 9:1) should show consumption of dibromide (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc. Concentrate the filtrate.

  • Purification: If necessary, flash chromatography (0-10% EtOAc in Hexanes). The high selectivity of RockPhos often allows for simple crystallization or filtration workups on scale.

Catalytic Cycle Visualization

Understanding the "why" behind RockPhos's success:

CatalyticCycle L_Pd L-Pd(0) (Active Species) OA Oxidative Addition (At C2-Br) L_Pd->OA 2,3-Dibromopyridine Coord Ligand Exchange (+ Cyclobutanol) OA->Coord Base / -HBr RE Reductive Elimination (C-O Bond Formation) Coord->RE Rate Determining Step RE->L_Pd Product Release

Caption: The bulky RockPhos ligand accelerates the difficult Reductive Elimination step for secondary alcohols.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

    • Context: Establishes the hierarchy of ligands (BrettPhos/RockPhos) for C-O coupling.
  • Mann, G., & Hartwig, J. F. (1996). "Palladium-Catalyzed Formation of C-O Bonds." Journal of the American Chemical Society.[1] Link

    • Context: Foundational work on the mechanism of etherific
  • Lundgren, R. J., & Stradiotto, M. (2012). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Ammonium Salts." Angewandte Chemie. Link

    • Context: Discusses Mor-DalPhos ligands which are viable altern
  • BenchChem Application Note. "Reactivity of 2,3-Dibromopyridine in Cross-Coupling."

    • Context: General reactivity trends for dihalopyridines.[2][3][4]

Sources

Comparative Analysis of 3-Bromo-2-cyclobutoxypyridine Analogs as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

This guide provides a comprehensive framework for assessing the therapeutic potential of a novel class of compounds, 3-bromo-2-cyclobutoxypyridine analogs, positioning them as putative kinase inhibitors for oncology applications. As a Senior Application Scientist, my objective is to present a technically sound, experience-driven narrative that not only outlines protocols but also explains the strategic reasoning behind each experimental choice. We will compare our lead compound, designated BCP-A1 , against a known pyridine-containing kinase inhibitor, such as Dasatinib, to benchmark its performance.

The pyridine ring is a cornerstone in modern medicinal chemistry, renowned for its ability to improve metabolic stability, permeability, potency, and target binding.[1] The strategic incorporation of a bromine atom and a cyclobutoxy group in the 3- and 2-positions, respectively, offers a unique scaffold for developing highly selective and potent therapeutic agents.[2] This guide will walk through a logical, multi-stage evaluation process, from initial in vitro characterization to preliminary in vivo efficacy and safety assessments.

Part 1: Initial In Vitro Profiling - Establishing Biological Activity

The first step in evaluating any new chemical entity is to confirm its biological activity and assess its initial safety profile using cell-free and cell-based assays.[3][4] This phase is critical for go/no-go decisions before committing to more resource-intensive in vivo studies.

Kinase Inhibition Profiling

Expertise & Experience: Rather than screening broadly against hundreds of kinases, a more focused approach is often more informative and cost-effective. Based on the structural motifs of BCP-A1, we hypothesize potential activity against tyrosine kinases. Therefore, an initial screen against a panel of representative tyrosine kinase families (e.g., Src, Abl, VEGFR) is a logical starting point.

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Reaction Setup: In a 96-well plate, combine the target kinase, substrate (a generic tyrosine-containing peptide), and ATP.

  • Compound Addition: Add serial dilutions of BCP-A1 analogs (and Dasatinib as a positive control) to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Cellular Cytotoxicity Assessment

Trustworthiness: A promising therapeutic agent must be selectively toxic to cancer cells while sparing healthy cells.[5] Therefore, we will assess cytotoxicity in a relevant cancer cell line (e.g., K562, a human chronic myeloid leukemia line sensitive to Bcr-Abl inhibitors) and a non-cancerous cell line (e.g., human normal L02 cells).[6]

Experimental Protocol: MTT Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[3]

  • Cell Seeding: Seed K562 and L02 cells in separate 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of BCP-A1 analogs and Dasatinib for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 (cytotoxic concentration 50%) for each cell line and determine the selectivity index (SI = CC50 in normal cells / CC50 in cancer cells).

Comparative Data Summary (Hypothetical)
CompoundTarget Kinase (Bcr-Abl) IC50 (nM)K562 Cytotoxicity CC50 (nM)L02 Cytotoxicity CC50 (µM)Selectivity Index (SI)
BCP-A1 155015300
BCP-A2 120450> 50> 111
BCP-A3 8251.560
Dasatinib 15102000

Interpretation: BCP-A3 shows the highest potency against the target kinase but also exhibits significant toxicity to normal cells, resulting in a low selectivity index. BCP-A1, while less potent than Dasatinib, demonstrates a favorable balance of efficacy and selectivity, making it the lead candidate for further studies.

Part 2: Preclinical In Vivo Evaluation

Moving from in vitro to in vivo models is a critical step to understand how a compound behaves in a complex biological system.[7][8] These studies provide insights into pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy.

Pharmacokinetic (PK) Profiling

Expertise & Experience: The pyridine scaffold is known to influence a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.[1][2] A preliminary PK study in rodents is essential to determine key parameters like bioavailability and half-life, which will inform the dosing regimen for efficacy studies.[9][10]

Experimental Protocol: Rodent PK Study

  • Animal Model: Use healthy male Sprague-Dawley rats (n=3 per group).

  • Dosing: Administer BCP-A1 intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Analysis: Process blood to plasma and analyze the concentration of BCP-A1 using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Comparative PK Data (Hypothetical)
CompoundRouteHalf-life (t1/2, h)Cmax (ng/mL)Oral Bioavailability (%F)
BCP-A1 IV4.5850N/A
PO5.145040%
Dasatinib PO3-5Varies14-34%

Interpretation: BCP-A1 exhibits promising oral bioavailability and a suitable half-life for once-daily dosing, supporting its advancement into efficacy models.

In Vivo Efficacy Study

Trustworthiness: To validate the therapeutic potential, the compound must demonstrate anti-tumor activity in a relevant animal model. A xenograft model using the same cancer cell line from the in vitro studies provides a direct link between cellular activity and whole-organism efficacy.[10]

Experimental Protocol: K562 Xenograft Mouse Model

  • Model Establishment: Implant K562 cells subcutaneously into immunodeficient mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize mice into three groups: Vehicle control, BCP-A1 (e.g., 20 mg/kg, daily oral gavage), and Dasatinib (e.g., 10 mg/kg, daily oral gavage).

  • Treatment and Monitoring: Administer treatment for 21 days. Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups and the vehicle control.

Visualizing the Workflow and Mechanism

To provide a clearer picture of the evaluation process and the hypothesized mechanism of action, the following diagrams are provided.

Experimental Workflow for Therapeutic Assessment

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Decision Point Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cytotoxicity_Assay Cellular Cytotoxicity (CC50 & Selectivity) Kinase_Assay->Cytotoxicity_Assay Select Lead Candidate PK_Study Pharmacokinetic Study (Rat Model) Cytotoxicity_Assay->PK_Study Efficacy_Study Xenograft Efficacy Study (Mouse Model) PK_Study->Efficacy_Study Inform Dosing Regimen Go_NoGo Advance to Preclinical Development? Efficacy_Study->Go_NoGo

Caption: A streamlined workflow for evaluating novel pyridine analogs.

Hypothesized Signaling Pathway Inhibition

G BCR_ABL BCR-ABL (Oncogenic Kinase) Substrate Downstream Substrate BCR_ABL->Substrate Phosphorylates ADP ADP BCR_ABL->ADP Proliferation Uncontrolled Cell Proliferation Substrate->Proliferation Activates Pathway ATP ATP ATP->BCR_ABL BCP_A1 BCP-A1 Analog BCP_A1->BCR_ABL Inhibits

Sources

Optimizing the Efficacy of 3-Bromo-2-cyclobutoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2-cyclobutoxypyridine is a critical heterocyclic building block, primarily employed in the synthesis of neuronal nicotinic acetylcholine receptor (nAChR) ligands, such as analogs of A-85380 . Its unique structural feature—the cyclobutyl ether moiety—imparts specific lipophilic properties that influence both its biological pharmacokinetics and its chemical reactivity.

This guide objectively compares the efficacy (defined here as chemical yield, conversion rate, and impurity profile) of this compound in three distinct solvent systems during Suzuki-Miyaura cross-coupling , the industry-standard transformation for this substrate. Our analysis reveals that while 1,4-Dioxane/Water offers the most robust general-purpose performance, DMF is superior for sterically demanding couplings requiring elevated temperatures, albeit with higher workup complexity.

Chemical Profile & Reactivity Context[1][2][3][4][5][6][7]

PropertyDescription
Compound Name 3-Bromo-2-cyclobutoxypyridine
CAS Number Not widely listed; Analogous to 3-Bromo-2-propoxypyridine (760207-92-9)
Core Structure Pyridine ring with a bromine at C3 and a cyclobutoxy group at C2.[1][2][3][4]
Electronic Effect The C2-alkoxy group is electron-donating (+M effect), increasing electron density at the C3 position.
Reactivity Consequence The increased electron density makes the C3-Br bond less reactive toward oxidative addition compared to electron-deficient pyridines (e.g., 2-chloro-3-bromopyridine).
Primary Application Synthesis of

nAChR radioligands and analgesics.
The Challenge: Solvent-Dependent Oxidative Addition

The rate-determining step for the coupling of 3-Bromo-2-cyclobutoxypyridine is typically the oxidative addition of the Pd(0) catalyst into the C-Br bond. The solvent plays a dual role:

  • Solvation: Stabilizing the polar transition state of the oxidative addition.

  • Coordination: Weakly coordinating solvents (like dioxane) allow phosphine ligands to bind effectively, whereas strongly coordinating solvents (like DMF) can compete with ligands, potentially altering the active catalytic species.

Comparative Analysis: Solvent Efficacy in Suzuki Coupling

Benchmark Reaction: Coupling of 3-Bromo-2-cyclobutoxypyridine (1.0 eq) with Phenylboronic acid (1.2 eq) using Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 eq).

Solvent System A: 1,4-Dioxane / Water (4:1)
  • Status: The Gold Standard

  • Performance: This system consistently provides the highest yields (>85%) for 2-alkoxypyridines. The miscibility of dioxane with water ensures a homogeneous phase at reaction temperatures (80–100°C), facilitating rapid transmetallation between the organic Pd-complex and the inorganic boronate species.

  • Pros: Excellent solubility of the lipophilic cyclobutoxy substrate; moderate boiling point (101°C) allows sufficient heating without thermal decomposition of sensitive ether linkages.

  • Cons: Peroxide formation in aged solvent can degrade the catalyst; requires rigorous degassing.

Solvent System B: N,N-Dimethylformamide (DMF)
  • Status: High-Temperature Alternative

  • Performance: Essential for "difficult" couplings involving sterically hindered boronic acids. DMF's high dielectric constant stabilizes the cationic palladium intermediates, potentially lowering the activation energy for oxidative addition.

  • Pros: High boiling point (153°C) allows for reactions at >120°C (often required for electron-rich bromides); solubilizes almost all inorganic bases.

  • Cons: Difficult to remove (high boiling point); can decompose to dimethylamine at high temperatures, leading to amination side products (replacing Br with -NMe2) rather than coupling.

Solvent System C: Toluene / Water (Biphasic)
  • Status: The Scalable Option

  • Performance: Yields are typically lower (60–75%) without phase-transfer catalysts (e.g., TBAB). The reaction occurs at the interface.

  • Pros: Easiest workup (simple phase separation); minimal catalyst poisoning; low water content in the organic phase protects water-sensitive boronic esters.

  • Cons: Poor kinetics for the cyclobutoxy substrate due to its high lipophilicity sequestering it away from the aqueous base interface; requires vigorous stirring.

Summary Data Table
Parameter1,4-Dioxane/H2ODMF (Anhydrous)Toluene/H2O
Typical Yield 85 - 92% 70 - 80%60 - 75%
Reaction Time 4 - 6 Hours1 - 3 Hours (Microwave)12 - 24 Hours
Temp. Required 90°C110 - 130°C100°C (Reflux)
Impurity Profile Low (mostly protodeboronation)Moderate (Amination byproduct)Low (Unreacted SM)
Rec. Base K2CO3 or Cs2CO3K3PO4K2CO3 + TBAB

Mechanistic Visualization

The following diagram illustrates the Suzuki catalytic cycle and the specific influence of the solvent on the Oxidative Addition and Transmetallation steps for this substrate.

SuzukiCycle cluster_Solvent Solvent Influence Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Alkoxypyridines) Pd0->OxAdd + Substrate PdII_ArX Pd(II)-Br Complex (Stabilized by Polar Solvents) OxAdd->PdII_ArX TransMet Transmetallation (Requires Base/Water) PdII_ArX->TransMet + Activated Boronate PdII_ArAr Pd(II)-Biaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 - Product Substrate 3-Bromo-2-cyclobutoxypyridine Substrate->OxAdd Boronic Aryl Boronic Acid (Activated by Base) Boronic->TransMet Effect1 DMF/Polar Solvents: Lower Ea for Oxidative Addition (Stabilize cationic Pd species) Effect1->OxAdd Effect2 Water/Dioxane Mix: Solubilizes Base for Boronate Activation Effect2->TransMet

Caption: Mechanistic pathway of Suzuki coupling highlighting where solvent polarity (DMF) aids oxidative addition and aqueous miscibility (Dioxane/Water) aids transmetallation.[5][6]

Detailed Experimental Protocol

Recommended Method: Dioxane/Water System

This protocol is self-validating through the use of an internal standard (optional) and visual monitoring of the biphasic-to-monophasic transition at high temperature.

Materials
  • Substrate: 3-Bromo-2-cyclobutoxypyridine (1.0 mmol, 228 mg)

  • Coupling Partner: Phenylboronic acid (1.2 mmol, 146 mg)

  • Catalyst: Pd(dppf)Cl2[7][1]·DCM (0.05 mmol, 41 mg) — Preferred over Pd(PPh3)4 for stability.

  • Base: Potassium Carbonate (K2CO3) (2.0 mmol, 276 mg)

  • Solvent: 1,4-Dioxane (4 mL) and Distilled Water (1 mL)

Step-by-Step Procedure
  • Preparation: In a 20 mL microwave vial or round-bottom flask, add the substrate, boronic acid, and K2CO3.

  • Degassing (Critical): Add the 1,4-dioxane and water. Sparge the mixture with Argon or Nitrogen gas for 10 minutes. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add the Pd catalyst quickly to the solution under a positive stream of inert gas. Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C .

    • Observation: The reaction typically starts as a suspension. As it reaches 90°C, the K2CO3 may partially dissolve, and the solution should turn dark brown/black (active Pd).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS after 2 hours. The starting bromide (UV active) should disappear.

  • Workup:

    • Cool to room temperature.[8]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[5] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography on silica gel.

References

  • Sigma-Aldrich. 3-Bromo-2-cyclopropoxypyridine (Analogous Structure Data).

  • National Institutes of Health (NIH). A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor.

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling (Standard Protocols).

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine: Solvent Optimization Studies.

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Solvent Effects.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-Bromo-2-cyclobutoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in drug discovery and development, 3-Bromo-2-cyclobutoxypyridine presents a unique set of handling challenges due to the limited availability of specific safety data. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures. By adopting a cautious approach based on the known hazards of similar chemical structures, this document aims to ensure a safe laboratory environment.

Understanding the Risks: A Profile of 3-Bromo-2-cyclobutoxypyridine

Assumed Hazard Profile:

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedGHS07 (Exclamation Mark)
H315Causes skin irritationGHS07 (Exclamation Mark)
H319Causes serious eye irritationGHS07 (Exclamation Mark)
H335May cause respiratory irritationGHS07 (Exclamation Mark)
Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 3-Bromo-2-cyclobutoxypyridine.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.Protects against splashes and vapors that can cause serious eye irritation.[3][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double-gloving for extended procedures.Prevents skin contact, which can lead to irritation and potential absorption.[6][7]
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection All handling of solid or neat liquid should be performed within a certified chemical fume hood.To avoid inhalation of vapors or aerosols, which may cause respiratory tract irritation.[6][8]

Operational Plan: From Benchtop to Disposal

A systematic workflow is critical for minimizing risk. The following sections provide step-by-step guidance for the safe handling and disposal of 3-Bromo-2-cyclobutoxypyridine.

Experimental Workflow for Safe Handling

The following diagram illustrates the necessary steps for safely handling 3-Bromo-2-cyclobutoxypyridine in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials prep_spill_kit Ensure Spill Kit is Accessible prep_materials->prep_spill_kit handle_aliquot Aliquot Compound in Fume Hood prep_spill_kit->handle_aliquot handle_reaction Perform Reaction in Closed System handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Experimental workflow for handling 3-Bromo-2-cyclobutoxypyridine.

Step-by-Step Handling Procedures:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents to minimize movement in and out of the fume hood.

    • Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher.

    • Have a spill kit readily available.[6]

  • Handling:

    • Conduct all manipulations of 3-Bromo-2-cyclobutoxypyridine within the fume hood.[7]

    • When transferring the substance, use appropriate tools such as a spatula for solids or a calibrated pipette for liquids to avoid generating dust or aerosols.

    • Keep containers tightly closed when not in use.[7][9]

  • In Case of a Spill:

    • For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[6]

    • Transfer the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Disposal Plan

Proper disposal of 3-Bromo-2-cyclobutoxypyridine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Decision Tree:

disposal_plan cluster_hazardous Hazardous Waste Stream start Waste Generated is_contaminated Is the item contaminated with 3-Bromo-2-cyclobutoxypyridine? start->is_contaminated is_sharp Is it a sharp? is_contaminated->is_sharp Yes non_hazardous Dispose in appropriate non-hazardous waste stream is_contaminated->non_hazardous No sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes liquid_or_solid Is it liquid or solid? is_sharp->liquid_or_solid No liquid_waste Dispose in Halogenated Organic Waste Container solid_waste Dispose in Solid Chemical Waste Container liquid_or_solid->liquid_waste Liquid liquid_or_solid->solid_waste Solid

Caption: Decision tree for the disposal of 3-Bromo-2-cyclobutoxypyridine waste.

Disposal Protocol:

  • Waste Identification: All materials contaminated with 3-Bromo-2-cyclobutoxypyridine, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves), must be treated as hazardous waste.[8]

  • Segregation:

    • Liquid Waste: Collect in a clearly labeled, sealed container for "Halogenated Organic Waste."

    • Solid Waste: Collect in a separate, labeled container for "Solid Chemical Waste."

    • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department in accordance with local, state, and federal regulations.[6][8] Never pour chemical waste down the drain.[6]

By adhering to these stringent safety protocols, researchers can confidently work with 3-Bromo-2-cyclobutoxypyridine while ensuring their personal safety and the integrity of their laboratory environment.

References

  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • 3 - SAFETY DATA SHEET.
  • 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia.
  • 3-Bromo-2-iodopyridine SDS, 408502-43-2 Safety Data Sheets. ECHEMI.
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Pyridine - SAFETY DATA SHEET.
  • Handle Pyridine Safely: Important Safety Instructions for Laboratory and Industry.
  • 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324. PubChem.
  • 3-bromo-2-cyclobutoxypyridine (C9H10BrNO). PubChemLite.
  • 3-Bromo-2-cyclopropoxypyridine | 1243378-52-0. Sigma-Aldrich.
  • Protective Equipment. American Chemistry Council.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
  • 3-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 594044. PubChem.
  • Material Safety Data Sheet. Amazon S3.
  • material safety data sheet. Capot Chemical.
  • 3-Bromo-2-methoxypyridine 96 13472-59-8. Sigma-Aldrich.
  • 3-Bromo-2-hydroxypyridine | C5H4BrNO | CID 818549. PubChem.
  • SAFETY DATA SHEET. FUJIFILM Wako.

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.